KRas G12C inhibitor 4
説明
BenchChem offers high-quality KRas G12C inhibitor 4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRas G12C inhibitor 4 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
2206736-07-2 |
|---|---|
分子式 |
C33H38ClN7O2 |
分子量 |
600.2 g/mol |
IUPAC名 |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-(2-piperidin-1-ylethoxy)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H38ClN7O2/c1-2-30(42)41-19-18-40(22-25(41)12-14-35)32-26-13-17-39(29-11-7-9-24-8-6-10-27(34)31(24)29)23-28(26)36-33(37-32)43-21-20-38-15-4-3-5-16-38/h2,6-11,25H,1,3-5,12-13,15-23H2/t25-/m0/s1 |
InChIキー |
XCJKUQVOWJDAQL-VWLOTQADSA-N |
異性体SMILES |
C=CC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6 |
正規SMILES |
C=CC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)OCCN6CCCCC6 |
製品の起源 |
United States |
Foundational & Exploratory
Unlocking the "Undruggable": A Technical Guide to Small Molecule Covalent Inhibitors of the KRAS G12C Switch II Pocket
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
For decades, the Kirsten Rat Sarcoma (KRAS) oncoprotein was deemed "undruggable," largely due to its picomolar affinity for its endogenous ligands, GTP and GDP, and a seemingly featureless surface.[1] The discovery and successful targeting of the KRAS protein carrying a glycine-to-cysteine substitution at codon 12 (G12C) has marked a paradigm shift in oncology. This guide provides a comprehensive technical overview of the small molecule covalent inhibitors that target the Switch II pocket (S-IIP) of KRAS G12C. We will delve into the core mechanism of action, detail the key experimental workflows for inhibitor characterization from biochemical kinetics to cellular target engagement, and provide insights into the structural biology that underpins the design of these groundbreaking therapeutics. This document is intended for researchers, scientists, and drug development professionals actively working in the field of targeted cancer therapy.
The KRAS G12C Challenge: A Unique Oncogenic Driver
KRAS is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, governing cell growth, proliferation, and survival.[1] In its normal state, KRAS cycles between an active, GTP-bound "on" state and an inactive, GDP-bound "off" state. Mutations, particularly at codon 12, impair the protein's ability to hydrolyze GTP, causing it to accumulate in the constitutively active state and drive oncogenic signaling, primarily through the RAF-MEK-ERK (MAPK) pathway.[1]
The G12C mutation, prevalent in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancers, introduces a cysteine residue.[2] This unique, nucleophilic cysteine provides a handle for targeted covalent inhibition, a strategy that has proven highly successful after decades of research.[1][2]
The KRAS Signaling Cascade and Point of Intervention
The diagram below illustrates the central role of KRAS in the MAPK signaling pathway and the mechanism by which G12C inhibitors exert their effect. These inhibitors selectively bind to the inactive, GDP-bound state of KRAS G12C, trapping it and preventing its activation, thereby shutting down downstream oncogenic signals.[3][4]
Caption: KRAS G12C signaling and the inhibitor's point of intervention.
The Covalent Advantage: Mechanism of Irreversible Inhibition
Targeted covalent inhibitors (TCIs) are designed to form a stable, covalent bond with their protein target.[5][6] This approach offers significant advantages, including enhanced potency and a prolonged duration of action, as the therapeutic effect is tied to the resynthesis rate of the target protein rather than the pharmacokinetic profile of the drug.[7][8]
A typical covalent inhibitor consists of two key components:
-
Guidance System: A scaffold that non-covalently and selectively binds to a specific pocket on the target protein.[7]
-
Warhead: A reactive electrophilic group, such as an acrylamide, that forms a covalent bond with a nearby nucleophilic amino acid residue.[7][9]
For KRAS G12C, inhibitors were designed to first bind non-covalently to a cryptic allosteric site known as the Switch II Pocket (S-IIP), which is accessible only in the GDP-bound state.[3][10] This positions the acrylamide warhead to react specifically with the thiol group of the mutant Cysteine-12, forming an irreversible bond.[1][4]
Caption: Stepwise mechanism of covalent inhibition of KRAS G12C.
Structural Insights and Drug Discovery
The development of potent and selective KRAS G12C inhibitors like sotorasib (AMG 510) and adagrasib (MRTX-849) was heavily reliant on structure-based design.[10][11] Crystallography revealed that these inhibitors bind to the S-IIP, an allosteric pocket located beneath the effector-binding switch II loop.[10]
Optimization efforts focused on maximizing interactions within this pocket. For example, the discovery that the side chain of histidine-95 (H95) could be displaced to open a new "cryptic pocket" was a key breakthrough, enabling the design of inhibitors with significantly improved potency.[10][12] Sotorasib and adagrasib both exploit this feature, forming specific non-covalent interactions with H95, Y96, and Q99 that enhance their affinity and selectivity.[10][12][13]
Key Experimental Workflows for Inhibitor Characterization
A multi-faceted approach combining biochemical and cell-based assays is essential to comprehensively characterize KRAS G12C covalent inhibitors. This self-validating system ensures that observations at the molecular level translate into the desired biological effect in a cellular context.
Biochemical Assays: Quantifying Target Modification and Functional Impact
These assays utilize purified recombinant KRAS G12C protein to directly measure the inhibitor's ability to bind, covalently modify, and functionally inhibit the target.
The gold standard for quantifying the efficiency of an irreversible inhibitor is the second-order rate constant, k_inact/K_i.[14][15] This parameter reflects both the initial non-covalent binding affinity (K_i) and the maximal rate of covalent bond formation (k_inact). A high-throughput mass spectrometry platform is ideal for this measurement.[14][16]
Objective: To determine the kinetic parameters of covalent bond formation between the inhibitor and KRAS G12C.
Methodology:
-
Reagents: Purified, GDP-loaded recombinant KRAS G12C protein; test inhibitor at various concentrations; reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4); quenching solution (e.g., 0.4% trifluoroacetic acid).
-
Incubation: Incubate a fixed concentration of KRAS G12C (e.g., 1 µM) with a range of inhibitor concentrations. Collect aliquots at multiple time points (e.g., 0, 1, 2, 5, 10, 30 minutes).
-
Quenching: Stop the reaction at each time point by adding the quenching solution.
-
LC-MS Analysis: Analyze the samples using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the unmodified protein from the inhibitor-bound adduct using a reverse-phase column.
-
Determine the relative abundance of the unmodified protein and the covalent adduct by deconvoluting the mass spectra.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the percentage of unmodified KRAS G12C remaining versus time.
-
Fit the data to a pseudo-first-order equation to determine the observed rate constant (k_obs) for each concentration.
-
Plot k_obs versus inhibitor concentration. The slope of this line represents the second-order rate constant, k_inact/K_i.[15]
-
Caption: Workflow for determining k_inact/K_i using LC-MS.
This functional assay confirms that covalent modification locks KRAS G12C in its inactive state by preventing the exchange of GDP for GTP.[17] A common method uses a fluorescently labeled GDP analog, such as BODIPY-GDP.[18][19][20]
Objective: To measure the ability of an inhibitor to block GDP/GTP exchange on KRAS G12C.
Principle: KRAS pre-loaded with BODIPY-GDP has high fluorescence. The addition of unlabeled GTP causes the displacement of BODIPY-GDP, leading to a decrease in fluorescence. An effective inhibitor will prevent this exchange, causing the fluorescence signal to remain high.[19][20]
Methodology:
-
Reagents: Purified, BODIPY-GDP-loaded KRAS G12C; test inhibitor; unlabeled GTP; assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4).
-
Inhibitor Pre-incubation: In a microplate (e.g., 384-well), add the test inhibitor at various concentrations to the BODIPY-GDP-loaded KRAS G12C. Incubate to allow for covalent bond formation (e.g., 60 minutes at room temperature).
-
Initiate Exchange: Add a solution of unlabeled GTP to all wells to initiate the nucleotide exchange reaction.
-
Fluorescence Reading: Monitor the fluorescence intensity (e.g., Excitation 485 nm, Emission 528 nm) over time.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls. Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).[17]
Cell-Based Assays: Confirming On-Target Effects in a Biological System
Cell-based assays are crucial for validating that an inhibitor can access its target in a cellular environment, engage it, and produce the desired downstream biological response.
This assay directly quantifies the percentage of KRAS G12C that is covalently modified by the inhibitor inside cancer cells, providing a definitive measure of target engagement.[21] This probe-free occupancy method avoids potential artifacts from chemical probes.[22]
Objective: To quantify the occupancy of KRAS G12C by a covalent inhibitor in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a KRAS G12C mutant cell line (e.g., NCI-H358). Treat cells with the inhibitor across a range of concentrations for a defined period (e.g., 4 hours).
-
Cell Lysis: Harvest and lyse the cells to prepare a total protein lysate.
-
Protein Digestion: Denature, reduce, alkylate, and digest the protein lysate into peptides using trypsin. The covalent modification on Cys12 will protect it from alkylation and create a unique peptide signature.
-
LC-MS/MS Analysis: Use a targeted proteomics approach (e.g., Parallel Reaction Monitoring, PRM) on a triple quadrupole or Orbitrap mass spectrometer.
-
Monitor the specific tryptic peptide containing Cys12.
-
Quantify the signal for the unmodified peptide (from unoccupied KRAS G12C).
-
Quantify the signal for the drug-adducted peptide (from occupied KRAS G12C).
-
-
Data Analysis: Calculate target occupancy as: [Adducted Peptide Signal] / ([Adducted Peptide Signal] + [Unmodified Peptide Signal]) * 100%. Plot occupancy versus inhibitor concentration to determine the cellular EC50 for target engagement.
This assay verifies that target engagement translates into the inhibition of the MAPK signaling pathway. Measuring the phosphorylation of ERK (p-ERK), a key downstream node, is a reliable readout.[17]
Objective: To assess the inhibitor's ability to block KRAS G12C downstream signaling.
Methodology:
-
Cell Treatment: Seed KRAS G12C mutant cells and treat with a dose-response of the inhibitor for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-ERK (p-ERK1/2) and total ERK (t-ERK). A loading control (e.g., GAPDH) should also be used.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK levels versus inhibitor concentration to determine the IC50 for pathway inhibition.
Data Summary and Interpretation
The data generated from this suite of assays provides a comprehensive profile of a KRAS G12C covalent inhibitor. The results should demonstrate a clear line of causality: potent biochemical modification kinetics should translate to high-affinity target engagement in cells, leading to robust inhibition of downstream signaling and, ultimately, cancer cell death.
| Parameter | Assay | Purpose | Example Value Range |
| k_inact/K_i | Intact Protein LC-MS | Measures the efficiency of covalent modification. | 10⁴ - 10⁶ M⁻¹s⁻¹ |
| IC50 (Exchange) | Nucleotide Exchange Assay | Confirms functional inhibition of GDP/GTP cycling. | 1 - 100 nM |
| EC50 (Occupancy) | Cellular Target Engagement | Quantifies inhibitor binding to KRAS G12C in cells. | 10 - 500 nM |
| IC50 (p-ERK) | p-ERK Western Blot | Measures inhibition of downstream MAPK signaling. | 10 - 500 nM |
| GI50 | Cell Viability Assay | Determines antiproliferative effect on cancer cells. | 10 - 1000 nM |
Conclusion and Future Outlook
The development of covalent inhibitors targeting the KRAS G12C Switch II pocket is a landmark achievement in precision oncology.[3] These agents, exemplified by the FDA-approved drugs sotorasib and adagrasib, have validated a once-elusive target and offered new hope to patients.[23][24] The technical workflows detailed in this guide represent the core methodologies required to discover and characterize such molecules.
Future efforts in this field will likely focus on overcoming acquired resistance, improving brain penetration for treating metastases, and applying the principles of S-IIP targeting to other challenging KRAS mutants.[25] The continued integration of structural biology, innovative screening platforms, and robust biophysical and cellular assays will be paramount to developing the next generation of KRAS inhibitors.
References
- Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC. (n.d.). Vertex AI Search.
- A Comparative Analysis of KRAS G12C Inhibitors: Efficacy and Mechanistic Insights. (n.d.). Benchchem.
- Adagrasib vs Sotorasib -In-Depth Cancer Treatment Comparison. (n.d.). Benchchem.
- A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024, July 23). ResearchGate.
- A Head-to-Head Comparison of KRAS G12C Inhibitors: Sotorasib vs. Adagrasib. (n.d.). Benchchem.
- Discovery of a brain-penetrant covalent inhibitor of KRAS G12C. (n.d.). Nature.
- KRAS is vulnerable to reversible switch-II pocket engagement in cells. (n.d.). eScholarship.
- The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement. (2025, May 20). Taylor & Francis Online.
- Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (2024, December 2). ACS Publications.
- Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC. (n.d.). NIH.
- Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. (2022, October 27). ACS Publications.
- A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024, July 23). bioRxiv.
- Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. (n.d.). ResearchGate.
- Design of small molecules that compete with nucleotide binding to an engineered oncogenic KRAS allele - PMC. (n.d.). NIH.
- Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C. (2022, June 2). AACR Journals.
- Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. (2022, November 10). PubMed.
- Using mass spectrometry chemoproteomics to advance covalent drug development. (2025, November 26). News-Medical.Net.
- A) Inhibitors known to bind to the switch‐II pocket of KRASG12C. B)... (n.d.). ResearchGate.
- High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022, January 6). ACS Publications.
- High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (n.d.). Semantic Scholar.
- Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023, January 27). PubMed.
- Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. (2025, February 17). ResearchGate.
- lc-hrms based kinectic characterization platform for irreversible covalent inhibitor screening. (n.d.). ICE Bioscience.
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022, February 17). bioRxiv.
- Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. (2019, December 10). ACS Publications.
- Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. (2020, January 9). PubMed.
- KRAS(G12D) Nucleotide Exchange Assay Kit. (n.d.). BPS Bioscience.
- The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.
- What is the mechanism of action of Sotorasib? (2025, March 7). Patsnap Synapse.
- KRAS(G12C) Nucleotide Exchange Assay Kit. (n.d.). BPS Bioscience.
- Covalent Drug Design. (n.d.). BioSolveIT.
- Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies. (2025, August 20). MDPI.
- Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. (2024, November 26). WuXi RCS.
- A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024, August 1). ACS Publications.
- Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. (2025, February 11). ACS Publications.
- KRAS(G12D) Nucleotide Exchange Assay Kit - Produktinformation. (n.d.). BPS Bioscience.
- A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. (n.d.). NIH.
- Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. (2021, October 7). Dovepress.
- KRAS(G12C)-specific inhibitors. (A) Structures of various G12C covalent... (n.d.). ResearchGate.
- Targeting the Untargetable: KRAS. (n.d.). ICE Bioscience.
- Biophysical and biochemical characterization of KRAS G12C inhibition through the SMARTTM platform. (2020, May 4). AACR Journals.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI.
- Target Engagement Assays in Early Drug Discovery - PMC. (n.d.). NIH.
- KRAS Assay Services. (n.d.). Reaction Biology.
- Cell Type–specific Adaptive Signaling Responses to KRASG12C Inhibition. (n.d.). AACR Journals.
- Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS. (2025, November 13). ACS Publications.
Sources
- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. en.ice-biosci.com [en.ice-biosci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. szabo-scandic.com [szabo-scandic.com]
- 21. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tianmingpharm.com [tianmingpharm.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Discovery of a brain-penetrant covalent inhibitor of KRAS G12C - American Chemical Society [acs.digitellinc.com]
Technical Whitepaper: Physicochemical Profiling and Application of KRas G12C Inhibitor 4
Executive Summary
KRas G12C Inhibitor 4 (commercially designated as KRas G12C inhibitor 4 or Compound F12 in specific patent literature) is a potent, irreversible small-molecule inhibitor designed to target the G12C (Glycine-to-Cysteine) mutant variant of the KRAS oncoprotein. Unlike pan-RAS inhibitors, this compound exploits the unique nucleophilic vulnerability of the acquired cysteine residue at codon 12, forming a covalent bond that locks the protein in an inactive GDP-bound state.[1]
This guide provides a rigorous technical breakdown of the compound identified by CAS No. 2206736-07-2 , addressing the critical "translational gap" researchers face: moving from a lyophilized powder to a stable, bioactive solution in cellular and biochemical assays.
Chemical Identity & Physicochemical Properties[2][3][4][5]
Critical Note on Nomenclature: The term "Inhibitor 4" is context-dependent. In this guide, we define "KRas G12C Inhibitor 4" as the specific reagent widely available in chemical catalogs (e.g., MedChemExpress HY-112494), derived from patent US 20180072723 A1 (Compound F12). Researchers must verify the CAS number before proceeding, as literature numbering varies between publications.
Table 1: Physicochemical Specifications
| Property | Specification |
| Common Name | KRas G12C Inhibitor 4 |
| CAS Number | 2206736-07-2 |
| Molecular Formula | C₃₃H₃₈ClN₇O |
| Molecular Weight | 584.15 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Target | KRAS G12C Mutant (Covalent binder) |
| IC₅₀ (Cellular) | ~10–50 nM (Cell-line dependent, e.g., NCI-H358, MIA PaCa-2) |
| Storage (Powder) | -20°C (3 years) or -80°C (5 years) under desiccation |
Solubility Profile
The compound exhibits high lipophilicity, characteristic of the quinazoline/heterocyclic scaffolds used in this class. It is practically insoluble in water , necessitating precise organic solvent formulation.
| Solvent | Solubility Limit (Max) | Stability | Notes |
| DMSO | ~20–30 mg/mL (34–50 mM) | High | Recommended for stock solutions. |
| Ethanol | < 1 mg/mL | Low | Not recommended for stock preparation. |
| Water / PBS | < 0.1 mg/mL | Unstable | Immediate precipitation upon direct addition. |
| PEG-300 / Corn Oil | Variable | Moderate | Used for in vivo formulation (requires co-solvents). |
Mechanism of Action: The Covalent Lock[1][7]
KRas G12C Inhibitor 4 functions as a "molecular trap." The G12C mutation retains intrinsic GTPase activity, cycling between an active (GTP-bound) and inactive (GDP-bound) state.[2] The inhibitor does not compete with GTP; instead, it binds to the Switch-II pocket (S-IIP) which is only accessible in the GDP-bound conformation.[1]
Once bound, the inhibitor's acrylamide "warhead" is positioned in proximity to the mutant Cysteine-12 thiol. A Michael addition reaction occurs, forming a permanent covalent bond. This effectively removes the KRAS protein from the signaling pool, preventing the reactivation by GEFs (Guanine Nucleotide Exchange Factors) like SOS1.
Diagram 1: Covalent Inhibition Pathway
Caption: Kinetic trapping of KRAS G12C. The inhibitor selectively targets the GDP-bound state, preventing nucleotide exchange and permanently silencing downstream MAPK signaling.[1]
Experimental Protocol: Solubilization & Handling
The Challenge: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks directly into cell culture media. This occurs because the compound is highly hydrophobic. The following protocol utilizes a "step-down" dilution method to maintain solubility.
Reagents Required[8]
-
DMSO: Anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).
-
Vortex Mixer: High-speed capability.
-
Sonicator: Water bath sonicator (optional but recommended).
Step-by-Step Solubilization Workflow
-
Stock Preparation (10 mM):
-
Calculate the volume of DMSO required:
-
Example: For 5 mg of powder, add 856 µL of DMSO to achieve a 10 mM stock.
-
Action: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into light-protected vials (20–50 µL) and store at -80°C. Avoid freeze-thaw cycles >3 times.
-
-
Cellular Dilution (The "Intermediate" Method):
-
Do NOT pipette 1 µL of stock directly into 10 mL of media. The local high concentration will cause immediate precipitation.
-
Step A: Prepare a 100x intermediate solution in culture media without serum (or PBS).
-
Step B: Add the intermediate solution to the final well/dish.
-
Diagram 2: Solubility & Dilution Workflow
Caption: Optimal solubilization workflow. Intermediate dilution steps prevent compound precipitation ("crashing out") upon contact with aqueous media.
Biological Validation & Quality Control
To validate the activity of KRas G12C Inhibitor 4, researchers must demonstrate not just cell death, but specific on-target inhibition.
A. Western Blotting Markers
Because the inhibitor locks KRAS in the GDP state, it shuts down the MAPK pathway.
-
Primary Readout: Loss of p-ERK1/2 (Thr202/Tyr204) . This should occur within 1–4 hours of treatment.
-
Secondary Readout: Loss of p-MEK.
-
Control: Total ERK and Total KRAS levels should remain unchanged initially (though long-term treatment may affect stability).
B. Selectivity Check
-
Positive Control Cell Line: NCI-H358 or MIA PaCa-2 (Homozygous/Heterozygous KRAS G12C).
-
Negative Control Cell Line: A549 (KRAS G12S) or HCT116 (KRAS G12D).
-
Expectation: The inhibitor should show nanomolar potency (IC50 < 100 nM) in G12C lines and micromolar potency (> 5 µM) in non-G12C lines. If toxicity is observed in A549 cells at 100 nM, the compound may be degrading or exhibiting off-target toxicity.
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Contextual reference for covalent mechanism). [Link]
-
Ostrem, J. M., et al. (2013).[2] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551. (Foundational paper on Switch-II pocket inhibition). [Link]
-
PubChem. (2024). Compound Summary: KRAS G12C inhibitor 4 (CAS 2206736-07-2).[3] National Library of Medicine. [Link]
Sources
Technical Analysis: Allosteric Covalent Inhibition of KRAS G12C by Inhibitor 4
Topic: Allosteric inhibition of KRAS G12C mutant protein by Inhibitor 4 Content Type: Technical Whitepaper / Methodological Guide Subject: Compound 4 (Prototype Switch-II Pocket Inhibitor, Ostrem et al., 2013)
Executive Summary
This technical guide analyzes the mechanism, structural biology, and experimental validation of Inhibitor 4 (specifically the tetrahydropyridopyrimidine-based prototype described in the foundational Ostrem et al., 2013 study). Unlike orthosteric inhibitors that compete with picomolar-affinity GTP, Inhibitor 4 utilizes a covalent tethering strategy to target the mutant Cysteine-12 (Cys12) residue. This interaction induces and binds to a previously unknown allosteric cleft—the Switch-II Pocket (S-IIP) —locking the KRAS G12C protein in an inactive GDP-bound state.[1] This guide details the protocols required to validate this specific mode of inhibition, serving as a blueprint for developing next-generation G12C inhibitors (e.g., Sotorasib, Adagrasib).
The Target: KRAS G12C and the Switch-II Pocket[1][2][3][4]
The G12C Mutation
The G12C mutation (Glycine 12 to Cysteine) is a driver oncogene in non-small cell lung cancer (NSCLC) and colorectal cancer.
-
Wild-type KRAS: Acts as a binary switch. GTP-bound = ON (binds RAF/PI3K); GDP-bound = OFF.
-
G12C Impairment: The mutation impairs GAP-mediated hydrolysis, biasing the protein toward the GTP-bound (active) state.[2]
-
The Vulnerability: The mutant Cysteine-12 provides a unique nucleophile not present in wild-type KRAS, allowing for mutant-specific covalent targeting .
The Induced Pocket (S-IIP)
Inhibitor 4 does not bind the nucleotide pocket. Instead, it exploits the flexibility of the Switch-II region.
-
Mechanism: Inhibitor 4 binds to the GDP-bound state of KRAS.
-
Conformational Change: Binding opens a cryptic pocket (S-IIP) located between the central
-sheet and the Switch-II loop (residues 60–75). -
The "Trap": By occupying this pocket and covalently linking to Cys12, Inhibitor 4 sterically prevents the nucleotide exchange factor (SOS) from regenerating GTP. The protein is "trapped" in the inactive GDP state.[1]
Mechanism of Action: The Covalent Trap
The efficacy of Inhibitor 4 relies on a two-step kinetic mechanism:
-
Reversible Binding (
): The scaffold associates with the S-IIP via hydrophobic interactions. -
Irreversible Reactivity (
): The acrylamide warhead undergoes a Michael addition reaction with the thiolate anion of Cys12.
Signaling Pathway Diagram
The following diagram illustrates how Inhibitor 4 disrupts the canonical MAPK signaling cascade by locking the GDP state.
Caption: Inhibitor 4 covalently traps KRAS G12C in the GDP-bound state, preventing SOS-mediated nucleotide exchange and downstream RAF-MEK-ERK signaling.
Experimental Validation Protocols
To validate Inhibitor 4 activity, researchers must confirm three parameters: Covalent Engagement , State Selectivity , and Pathway Suppression .
Protocol A: Intact Protein Mass Spectrometry
Purpose: To definitively prove covalent modification of KRAS G12C and calculate the occupancy rate.
-
Protein Prep: Express and purify Recombinant KRAS G12C (1–169) in GDP-containing buffer.
-
Incubation: Treat 5
M KRAS G12C with 50 M Inhibitor 4 for 2 hours at room temperature. -
Desalting: Pass sample through a Zeba Spin Desalting Column (7K MWCO) to remove non-covalently bound inhibitor.
-
LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.
-
Data Interpretation:
-
Control Mass: ~19,500 Da (varies by construct).
-
Shifted Mass: Control Mass + MW of Inhibitor 4.
-
Success Criteria: >90% shift in mass peak corresponds to 100% occupancy.
-
Protocol B: SOS-Mediated Nucleotide Exchange Assay
Purpose: To demonstrate that Inhibitor 4 locks the protein in an inactive state and prevents nucleotide exchange.
-
Labeling: Load KRAS G12C with fluorescent GDP analog (e.g., BODIPY-GDP or Mant-GDP).
-
Inhibitor Treatment: Pre-incubate KRAS-GDP (200 nM) with Inhibitor 4 (various concentrations) for 1 hour.
-
Reaction Start: Add excess unlabeled GTP (1 mM) and catalytic domain of SOS1 (100 nM).
-
Measurement: Monitor fluorescence decay (BODIPY) or FRET signal over 30 minutes.
-
Result:
-
Vehicle: Rapid decrease in fluorescence as SOS swaps BODIPY-GDP for dark GTP.
-
Inhibitor 4: Fluorescence remains stable (flat line), indicating the GDP is "trapped" and SOS cannot access the pocket.
-
Protocol C: X-Ray Crystallography (Co-Crystal Generation)
Purpose: To visualize the S-IIP formation.
-
Complex Formation: Incubate KRAS G12C-GDP (10 mg/mL) with Inhibitor 4 (1.5-fold molar excess) overnight at 4°C.
-
Crystallization: Use hanging drop vapor diffusion. Mix 1
L complex + 1 L reservoir solution (e.g., 20% PEG 3350, 0.2M Ammonium Acetate). -
Data Collection: Collect diffraction data at 100K.
-
Refinement: Solve structure using Molecular Replacement (Template: PDB 4OBE).
-
Verification: Look for electron density continuous from Cys12 sulfur to the inhibitor acrylamide carbon.
Quantitative Data Summary: Inhibitor 4 Profile
The following table summarizes the typical profile of Inhibitor 4 (based on Ostrem et al. prototype data) compared to wild-type KRAS controls.
| Parameter | KRAS G12C + Inhibitor 4 | KRAS WT + Inhibitor 4 | Interpretation |
| Mass Spec Shift | + MW of Inhibitor | None | 100% Selectivity for Cys12 mutant. |
| 0.1 – 0.5 M | N/A | Rate of covalent bond formation. | |
| SOS Exchange | Blocked (>90%) | Unaffected | Drug traps GDP state; WT is spared. |
| pERK IC50 | ~10 | >100 | Modest cellular potency (prototype). |
| Thermal Shift | +5°C to +10°C | <1°C | Ligand binding stabilizes the protein. |
Experimental Workflow Diagram
This workflow outlines the logical progression from biochemical screening to cellular validation.
Caption: Step-by-step validation pipeline for characterizing Inhibitor 4, moving from initial screening to structural confirmation and cellular efficacy.
References
-
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[3][4][5] Nature, 503(7477), 548–551.[3] [Link][4]
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[4] Cell, 172(3), 578-589. [Link]
-
Fell, J. B., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity.[1] ACS Medicinal Chemistry Letters, 9(12), 1230–1235. [Link]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[6][7] Nature, 575, 217–223. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions [ideas.repec.org]
- 4. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for dissolving KRas G12C inhibitor 4 in DMSO for cell culture
Application Note: Protocol for Dissolving KRas G12C Inhibitor 4 in DMSO for Cell Culture
Introduction & Scientific Context
The targeted inhibition of the KRAS G12C mutant represents a paradigm shift in oncology.[1] Unlike reversible inhibitors, KRas G12C Inhibitor 4 (CAS 2206736-07-2) functions via a covalent mechanism . It contains an electrophilic "warhead" (typically an acrylamide or similar moiety) that forms an irreversible covalent bond with the thiol group of the mutant Cysteine-12 residue in the GDP-bound state of KRAS.
Why This Protocol Matters:
-
Hydrophobicity: This compound (C33H38ClN7O2) is highly lipophilic (LogP > 3), making it prone to precipitation in aqueous cell culture media.
-
Chemical Stability: The electrophilic warhead is reactive. Improper solvation (e.g., using hygroscopic DMSO or protic solvents) can lead to hydrolysis or premature reaction, reducing potency.
-
Reproducibility: Inconsistent DMSO concentrations can induce cellular toxicity or signaling artifacts, confounding data on the MAPK/ERK pathway.
This guide provides a standardized, self-validating protocol to dissolve, store, and apply KRas G12C Inhibitor 4, ensuring maximum bioactivity and experimental rigor.
Physicochemical Profile
Before handling, verify the compound identity and properties.
| Property | Specification | Notes |
| Compound Name | KRas G12C Inhibitor 4 | Commercial identifier |
| CAS Number | 2206736-07-2 | Unique chemical ID |
| Molecular Weight | 600.15 g/mol | Use this for Molarity calculations |
| Formula | C33H38ClN7O2 | |
| Solubility (DMSO) | ~79 mg/mL (130 mM) | Max limit. Recommended stock: 10 mM |
| Solubility (Water) | Insoluble | Do not dissolve directly in media |
| Appearance | Solid powder | White to off-white |
Protocol: Preparation of Stock Solution (10 mM)
Objective: Create a stable, anhydrous 10 mM stock solution.
Reagents & Equipment
-
Solid Compound: KRas G12C Inhibitor 4 (e.g., 5 mg vial).
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%), Sterile Filtered.
-
Critical: Use a fresh bottle or one stored with desiccants. DMSO is hygroscopic; absorbed water can degrade the covalent warhead.
-
-
Vials: Amber glass or polypropylene cryovials (protect from light).
-
Equipment: Vortex mixer, Benchtop centrifuge.
Step-by-Step Procedure
-
Calculate Volume: Determine the volume of DMSO required to achieve 10 mM.
-
Example for 5 mg:
-
-
Equilibration: Allow the vial of solid inhibitor to reach room temperature before opening.
-
Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder.
-
-
Solvation:
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual QC: Inspect against light. The solution must be completely clear. If particles persist, sonicate in a water bath for 2 minutes (max 37°C).
-
-
Aliquot & Storage:
-
Divide the stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.
-
Store at -80°C (preferred) or -20°C.
-
Stability:[2] Stable for 6 months at -80°C.
-
Protocol: Application in Cell Culture
Objective: Dilute the stock into culture media without precipitation while maintaining DMSO < 0.1%.
The "Intermediate Dilution" Strategy: Directly adding high-concentration DMSO stock to media often causes "shock precipitation" where the drug crashes out before dispersing. We use an intermediate step.
Workflow Diagram
Figure 1: Step-wise dilution workflow to prevent compound precipitation and ensure homogeneity.
Dilution Table (Example for 1 µM Final Concentration)
| Step | Source Solution | Solvent/Media | Volume Ratio | Final Conc. | DMSO % |
| 1.[3][4] Stock | Solid Compound | 100% DMSO | - | 10 mM | 100% |
| 2. Intermediate | 10 mM Stock | Culture Media | 1 : 100 | 100 µM | 1% |
| 3. Final Treatment | 100 µM Inter. | Culture Media | 1 : 100 | 1 µM | 0.01% |
Note: If a dose-response curve is needed, perform serial dilutions in 100% DMSO first , then transfer to media. This ensures the DMSO concentration remains constant (e.g., 0.1%) across all doses.
Troubleshooting & Quality Control
| Issue | Observation | Root Cause | Solution |
| Precipitation | Cloudy media or crystals under microscope. | "Shock" dilution or saturation. | Use intermediate dilution step. Sonicate stock before use. |
| Loss of Potency | Higher IC50 observed. | Hydrolysis of warhead. | Check DMSO age. Ensure storage at -80°C. Do not re-freeze aliquots >3 times. |
| Cytotoxicity | Cell death in vehicle control. | DMSO toxicity. | Keep final DMSO < 0.1%. Include a "DMSO-only" control. |
References
-
Ostrem, J. M., et al. (2013).[5][6][7] "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions."[5][7] Nature, 503, 548–551.[5][7] Link
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link
-
Hallin, J., et al. (2020). "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers." Cancer Discovery, 10(1), 54-71. Link
-
MedChemExpress. "KRas G12C inhibitor 4 Product Datasheet (CAS 2206736-07-2)." Link
Sources
- 1. globalrph.com [globalrph.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. K-Ras-IN-1 | Mdk-3017 | Benzene Compounds | Ambeed.com [ambeed.com]
- 4. BI-2852 | Ras | Ambeed.com [ambeed.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions [ideas.repec.org]
Application Note: Western Blot Analysis of p-ERK Inhibition by KRas G12C Inhibitor 4
Abstract & Introduction
The KRas G12C mutation, prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), locks the GTPase in a constitutively active state, driving oncogenic signaling primarily through the MAPK/ERK pathway. KRas G12C Inhibitor 4 is a targeted covalent inhibitor designed to bind irreversibly to the mutant Cysteine-12 residue in the switch-II pocket, locking the protein in an inactive GDP-bound state.[1]
This application note provides a rigorous protocol for validating the potency of Inhibitor 4 using Phospho-ERK1/2 (Thr202/Tyr204) as the primary pharmacodynamic (PD) biomarker. Because p-ERK levels are subject to rapid fluctuation and adaptive feedback loops, this guide emphasizes precise lysis conditions, phosphatase preservation, and time-dependent analysis to distinguish between acute inhibition and adaptive resistance.
Mechanism of Action & Signaling Pathway[2][3][4][5][6][7]
To interpret Western blot data accurately, one must understand the signaling architecture. Inhibitor 4 blocks the initial signal, but negative feedback loops (normally mediated by DUSPs and Sprouty proteins) are often lost upon inhibition, leading to Receptor Tyrosine Kinase (RTK) upregulation and potential "rebound" activation of wild-type Ras.
Figure 1: MAPK Signaling Cascade. Inhibitor 4 blocks mutant KRas. Note the feedback loop: loss of p-ERK reduces DUSP, potentially reactivating RTKs and WT Ras (Adaptive Resistance).
Experimental Design
Cell Line Selection
Select cell lines dependent on KRas G12C for survival.
-
NCI-H358 (Lung): Homozygous for G12C.[2] High sensitivity.
-
MIA PaCa-2 (Pancreatic): Homozygous for G12C.[2] Standard benchmark model.
-
A549 (Lung): Negative Control (Contains KRas G12S, not G12C). Inhibitor 4 should NOT affect p-ERK in this line.
Treatment Conditions
Perform two distinct experiments to fully characterize Inhibitor 4.
| Experiment Type | Variables | Purpose |
| Dose-Response | Conc: 0, 1, 10, 100, 1000, 10000 nMTime: 4 Hours (fixed) | Determine biochemical IC50 (potency). |
| Time-Course | Conc: 100 nM (or IC90)Time: 0, 1, 2, 4, 24, 48 Hours | Assess onset of action and check for adaptive resistance (rebound). |
Detailed Protocol
Reagents & Buffers
-
Lysis Buffer (RIPA Modified): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
Phosphatase Inhibitors (CRITICAL): Add fresh immediately before use.
-
Sodium Fluoride (NaF): 10 mM final.
-
Sodium Orthovanadate (Na3VO4): 1 mM final.
-
Note: Commercial cocktails (e.g., PhosSTOP) are acceptable.
-
-
Blocking Buffer: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).
-
Warning: Do not use non-fat dry milk for phospho-antibodies. Milk contains casein, a phosphoprotein that causes high background with anti-phospho antibodies.
-
Step-by-Step Methodology
Step 1: Cell Treatment & Lysis[3]
-
Seed cells (e.g., MIA PaCa-2) at
cells/well in 6-well plates. Allow to adhere overnight. -
Treat with Inhibitor 4 (diluted in DMSO) according to the design table above. Ensure final DMSO concentration is <0.1%. Include a DMSO-only vehicle control.
-
At the endpoint, place plate on ice immediately .
-
Wash 2x with ice-cold PBS (containing 1 mM Na3VO4 to prevent dephosphorylation during washing).
-
Add 150 µL ice-cold Lysis Buffer. Scrape cells and transfer to microfuge tubes.
-
Incubate on ice for 20 mins, vortexing every 5 mins.
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
Step 2: Electrophoresis & Transfer[3]
-
Quantify protein (BCA Assay).[3] Normalize to 20–30 µg per lane.
-
Run on 10% or 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer to PVDF membrane (0.45 µm). PVDF is preferred over nitrocellulose for better retention of phosphorylated proteins.
Step 3: Immunoblotting[3]
-
Block: Incubate membrane in 5% BSA/TBST for 1 hour at Room Temp (RT).
-
Primary Antibody: Incubate overnight at 4°C with gentle agitation.
-
Wash: 3 x 10 mins with TBST.
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse (1:5000) in 5% BSA/TBST for 1 hour at RT.
-
Detection: ECL Prime or similar high-sensitivity substrate.
Data Analysis & Interpretation
Quantitation Workflow
-
Densitometry analysis (e.g., ImageJ/Fiji).
-
Calculate signal intensity for p-ERK and Total ERK .
-
Normalization: Divide p-ERK signal by Total ERK signal for each lane.
-
Normalize treatment groups to the DMSO Vehicle control (set to 100%).
Expected Results
| Observation | Interpretation |
| Rapid p-ERK loss (1-4h) | Valid Hit. Inhibitor 4 successfully engages KRas G12C and shuts down RAF-MEK-ERK flux. |
| p-ERK Rebound (24-48h) | Adaptive Resistance. Common with G12C inhibitors. Indicates feedback loops (RTK upregulation) are restoring signaling via WT Ras. |
| No p-ERK loss | Inactive/Resistant. Compound fails to bind, or cell line is not KRas-dependent. |
| Total ERK reduction | Toxicity/Artifact. The compound is killing cells or degrading protein, not specifically inhibiting phosphorylation. |
Troubleshooting Guide
-
Weak p-ERK Signal:
-
Cause: Phosphatase activity during lysis.
-
Fix: Ensure lysis buffer is ice-cold; increase Na3VO4 concentration; work faster during harvest.
-
-
High Background:
-
Cause: Blocking with Milk.
-
Fix: Switch to 5% BSA for all phospho-antibody steps.
-
-
"Hook Effect" / Paradoxical Activation:
-
Observation: p-ERK increases at very low doses before decreasing.
-
Context: Sometimes seen with RAF inhibitors, less common with direct KRas G12C inhibitors but possible if the compound induces RAS dimerization.
-
References
-
Canon, J., et al. (2019).[6] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.[6] Link
- Foundational paper describing the validation of Sotorasib (AMG 510) using p-ERK western blots.
-
Hallin, J., et al. (2020). The KRAS(G12C) Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers. Cancer Discovery, 10(1), 54-71. Link
- Detailed protocols for time-course analysis and adaptive resistance mechanisms.
-
Cell Signaling Technology. (n.d.). Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody Protocol.[4][3][5] Link
- Standard industry protocol for the specific detection of p-ERK.
-
Ryan, M. B., et al. (2020). Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRASG12C Inhibition.[7] Clinical Cancer Research, 26(7), 1633-1643. Link
- Explains the "rebound" phenomenon seen in Western blots
Sources
- 1. globalrph.com [globalrph.com]
- 2. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Log In - CCR Wiki-Public [ccrod.cancer.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Assay for Covalent KRAS G12C Modification
Introduction & Clinical Context
The KRAS G12C mutation (Glycine 12 to Cysteine) is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Historically termed "undruggable," the identification of the Switch-II pocket allowed for the development of small molecule inhibitors (e.g., sotorasib, adagrasib) that rely on a specific chemical mechanism: targeted covalent modification .
These inhibitors utilize an acrylamide warhead to form an irreversible covalent bond with the mutant Cysteine 12 residue, locking the protein in an inactive GDP-bound state. For drug development professionals, verifying this covalent occupancy is not merely a "check-box" step; it is the primary pharmacodynamic (PD) biomarker.
Why Mass Spectrometry? Unlike Western Blotting, which relies on antibody affinity that may be altered by drug binding, Mass Spectrometry (MS) provides a direct, stoichiometric readout of receptor occupancy (RO). It distinguishes between the apo (unbound) and holo (drug-bound) forms based on exact mass shifts.
Mechanism of Action
Understanding the chemistry is prerequisite to assay design. The inhibitor acts as a Michael acceptor, reacting with the thiolate anion of Cys12.
Diagram 1: Mechanism of Covalent Engagement
Caption: The kinetic progression from reversible binding in the Switch-II pocket to the formation of a stable, covalent thioether adduct, resulting in a quantifiable mass shift.
Method A: Intact Protein Analysis (Screening Mode)
Best For: Purified recombinant protein, high-throughput compound screening,
Protocol A: Intact Mass Workflow
Step 1: Sample Preparation
-
Buffer Exchange (Critical): Non-volatile salts (NaCl, PBS) and detergents (Tween, Triton) suppress ionization.
-
Method: Use Zeba™ Spin Desalting Columns (7K MWCO) or online diversion.
-
Final Buffer: 0.1% Formic Acid (FA) in Water/Acetonitrile (95:5).
-
Concentration: Target 0.1 – 0.5 mg/mL (approx. 5–20 µM).
Step 2: LC-MS Acquisition
-
Column: C4 Reverse Phase (e.g., Agilent PLRP-S or Waters BEH C4), 300 Å pore size (essential for proteins).
-
Mobile Phase:
-
Gradient: Steep gradient (e.g., 5% to 90% B in 2–4 minutes) is sufficient for purified protein.
-
Mass Spectrometer: ESI-TOF or Orbitrap (Resolution > 15,000).
-
Source Temp: 300°C (High heat aids protein desolvation).
-
Cone Voltage: Higher voltage (40–60V) helps declustering but avoid in-source fragmentation.
-
Step 3: Data Processing
-
Deconvolution: Use Maximum Entropy (MaxEnt1) or Xtract algorithms to convert the multiply charged envelope (m/z) into zero-charge mass (Da).
-
Validation:
-
Apo-KRAS G12C (1-169): ~19,450 Da (varies by construct/tag).
-
Holo-KRAS: Apo Mass + Inhibitor Mass.
-
Method B: Peptide Mapping (Deep Characterization & Lysates)
Best For: Complex matrices (cell lysates, tumor biopsies), confirming site specificity (Cys12 vs. off-target Cys118), and calculating occupancy in vivo.
Diagram 2: Peptide Mapping Workflow
Caption: Workflow distinguishing unbound KRAS (chemically alkylated during prep) from drug-bound KRAS (modified in vivo) via specific mass tags.
Protocol B: Peptide Mapping Methodology
Step 1: Lysis & Reduction
-
Lysis Buffer: 8M Urea or 6M Guanidine HCl in 50 mM Ammonium Bicarbonate (pH 8.0).
-
Inhibitor Carryover Check: If free drug exists in the cytosol, it may react during lysis. Recommendation: Perform lysis on ice; optionally add a scavenger (e.g., excess free glutathione) if the drug is highly reactive, though most clinical G12C inhibitors are tuned for the protein pocket and are stable.
-
Reduction: Add DTT (5 mM) for 30 min at 37°C.
-
Note: The covalent acrylamide-cysteine bond is stable under standard DTT reduction conditions.
-
Step 2: Alkylation (The Critical Step)
-
Reagent: Iodoacetamide (IAA) or Chloroacetamide (CAA).
-
Action: Add 15 mM IAA, incubate 20 min in dark at RT.
-
Mechanism: IAA permanently modifies free cysteines (Carbamidomethylation, +57.02 Da).
-
Result: Any G12C not bound by the drug will be capped by IAA.
-
Result: Any G12C bound by the drug is protected and retains the drug mass.
-
Step 3: Digestion
-
Enzyme: Trypsin (Gold Standard).
-
Ratio: 1:20 (Enzyme:Protein).
-
Target Peptide:
-
KRAS G12C Sequence (residues 6–16): LVVVGA[C]GVGK
-
Unbound Mass: Peptide MW + 57.02 Da (Carbamidomethyl).
-
Bound Mass: Peptide MW + Drug MW.
-
Step 4: LC-MS/MS Settings[2]
-
Column: C18 Peptide Column (e.g., 1.7 µm, 2.1 x 100 mm).
-
MS Mode: Parallel Reaction Monitoring (PRM) or Full Scan (ddMS2).
-
Targeting: Include the m/z for both the Carbamidomethyl-peptide and the Drug-peptide in the inclusion list to ensure fragmentation and confirmation.
Data Analysis & Occupancy Calculation[1][3][4][5]
Quantification relies on the ratio of the Extracted Ion Chromatogram (XIC) areas.
The Occupancy Equation[1][5][6]
Normalization Table (Example Data)
| Species | Modification | Mass Shift (Da) | Retention Time | Ionization Efficiency Factor* |
| Unbound KRAS | Carbamidomethyl | +57.02 | 12.4 min | 1.0 |
| Bound KRAS | Sotorasib (AMG 510) | +560.60 | 14.2 min | 0.95 |
| Bound KRAS | Adagrasib (MRTX849) | +603.70 | 14.5 min | 0.92 |
*Note on Ionization Efficiency: Large hydrophobic drugs can alter the ionization efficiency of the peptide compared to the small carbamidomethyl group. For absolute quantification, a standard curve using synthetic peptides (Heavy-labeled Bound vs. Heavy-labeled Unbound) is recommended to determine a correction factor.
Troubleshooting & Expert Tips
-
"I see no drug adduct, but the drug is potent."
-
Cause: In-source fragmentation (ISF). The covalent bond might be fragile in the source.
-
Fix: Lower the Cone Voltage/Declustering Potential. Check for a "loss of neutral mass" peak corresponding to the drug.
-
-
"My occupancy is >100%."
-
Cause: Off-target alkylation. KRAS has other cysteines (e.g., Cys118).
-
Fix: Ensure you are monitoring the specific G12C peptide (LVVVGACGVGK). If using Intact Mass, check for +2x Drug Mass species (double alkylation).
-
-
"The protein precipitated during digestion."
-
Cause: KRAS is hydrophobic.
-
Fix: Ensure Urea is diluted to <1M before adding Trypsin, or use RapiGest™ surfactant which is MS-compatible.
-
References
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[3][4] Nature, 575, 217–223.[3][4][5]
-
Hallin, J., et al. (2020). "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients."[4] Cancer Discovery, 10(1), 54–71.
-
Niphakis, M. J., & Cravatt, B. F. (2014). "Enzyme-Inhibitor Discovery by Activity-Based Protein Profiling." Annual Review of Biochemistry, 83, 341–377.
-
Hansen, R., et al. (2022). "High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM." Analytical Chemistry, 94(2), 1230–1239.[6] [7]
Sources
- 1. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Comprehensive Guide to the Handling, Storage, and Stability of KRas G12C Inhibitor 4 Powder
Abstract
The development of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology, offering a new therapeutic avenue for cancers that were once considered undruggable.[1][2] KRas G12C Inhibitor 4 is a potent, selective small molecule designed for preclinical research in this domain. The integrity and stability of this compound are paramount for generating reproducible and reliable experimental data. This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of KRas G12C Inhibitor 4 powder. It outlines best practices derived from industry standards and authoritative guidelines to ensure compound quality and personnel safety.
Introduction: The KRAS G12C Target
The Kirsten Rat Sarcoma (KRAS) gene encodes a small GTPase that acts as a critical molecular switch in cell signaling.[2][3] It cycles between an inactive, GDP-bound state and an active, GTP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[3] Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the GTPase activity, locking KRAS in a constitutively active state.[1] This leads to aberrant activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and tumorigenesis.[4][5][6]
KRas G12C inhibitors are designed to exploit the mutant cysteine residue, forming a covalent bond that locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling.[2][7][8] The integrity of the inhibitor molecule is therefore directly linked to its therapeutic potential and the validity of research findings.
Safe Handling of a Potent Compound
KRas G12C Inhibitor 4 is a biologically potent compound. Appropriate handling procedures are essential to minimize exposure risk for laboratory personnel and prevent cross-contamination.[9] The open handling of potent powders is strongly discouraged.[10]
2.1. Engineering and Administrative Controls
-
Primary Containment: All weighing and initial solubilization of the powder must be performed within a certified chemical fume hood, a vented balance safety enclosure, or a glove box isolator to minimize inhalation risk.[10][11] These systems should be operated under negative pressure relative to the surrounding room.[10]
-
Restricted Access: The area where the potent compound is handled should be clearly designated and have restricted access.
-
Training: All personnel must be trained on the specific hazards of the compound and the proper use of containment equipment and personal protective equipment (PPE).[9]
2.2. Personal Protective Equipment (PPE) A standard PPE ensemble for handling KRas G12C Inhibitor 4 powder includes:
-
Gloves: Two pairs of nitrile gloves should be worn, with the outer pair overlapping the cuff of the lab coat.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat with long sleeves and elastic cuffs.
-
Respiratory Protection: For operations outside of primary containment, a powered air-purifying respirator (PAPR) may be required based on a risk assessment.[12]
2.3. Decontamination and Waste Disposal
-
Surfaces: All surfaces and equipment must be decontaminated after use, typically by wiping down with 70% ethanol or another suitable solvent.
-
Waste: All contaminated materials (e.g., weigh boats, pipette tips, gloves) must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.[11]
Storage and Physicochemical Properties
Proper storage is critical to prevent degradation and ensure the long-term viability of the inhibitor powder.
3.1. Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C | To minimize chemical degradation and preserve long-term stability.[13][14] |
| Light Exposure | Protected from light | To prevent potential photolytic degradation. Store in an opaque or amber vial.[13][14] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and degradation from atmospheric moisture.[13][14] |
| Container | Tightly sealed, opaque, inert material | To protect from moisture, light, and air.[13][14] |
Note: The product is typically stable at room temperature for short periods, such as during shipping.[15] However, upon receipt, it should be immediately transferred to the recommended storage conditions.
3.2. Solution Storage Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Stability Testing: Protocols and Rationale
Stability testing is essential to determine the re-test period of the drug substance and to understand its degradation pathways.[17][18] The methodologies are guided by the International Council for Harmonisation (ICH) guidelines.[19][20][21]
4.1. Long-Term and Accelerated Stability Studies
These studies evaluate the inhibitor's stability under standardized temperature and humidity conditions to predict its shelf life.[20][22]
Protocol 4.1.1: ICH Stability Study Setup
-
Initial Analysis (t=0): Before starting the study, perform a complete analysis of a control sample of the powder. Record its appearance, purity by a validated HPLC method, and moisture content (e.g., by Karl Fischer titration).
-
Sample Preparation: Place accurately weighed amounts of the inhibitor powder into multiple vials appropriate for the study duration. The vials should be of the same type as the proposed long-term storage container.
-
Storage Conditions: Place the vials into calibrated stability chambers set to the conditions outlined in the table below.[19][20][23]
-
Timepoints: At specified intervals (e.g., 0, 3, 6, and 12 months for long-term; 0, 3, and 6 months for accelerated), remove a vial from each condition for analysis.[23]
-
Analysis: Analyze the pulled samples using the same methods as the t=0 analysis. Compare the results to the initial data and look for any "significant change," defined as a failure to meet its specification.[23]
Table: ICH Standardized Storage Conditions for Stability Testing
| Study Type | Storage Condition (°C ± 2°C, % RH ± 5% RH) | Minimum Duration |
| Long-Term | 25°C / 60% RH or 30°C / 65% RH | 12 months |
| Intermediate * | 30°C / 65% RH | 6 months |
| Accelerated | 40°C / 75% RH | 6 months |
| Intermediate testing is only required if a significant change occurs during the accelerated study.[23] |
4.2. Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify likely degradation products and demonstrate the specificity of the analytical methods used for stability testing.[17][18][24] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[24]
Protocol 4.2.1: Forced Degradation Study
-
Rationale: This protocol exposes the inhibitor to chemical and physical stresses more severe than accelerated conditions to understand its intrinsic stability.[17]
-
General Procedure: For each condition, prepare a solution of the inhibitor (e.g., in a 50:50 acetonitrile:water mixture) and a parallel blank solution. After the stress period, neutralize the sample if necessary, dilute to a target concentration, and analyze by HPLC-UV/MS.
-
Acid Hydrolysis:
-
Condition: Add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Purpose: To evaluate stability against acidic conditions.[24]
-
-
Base Hydrolysis:
-
Condition: Add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Purpose: To evaluate stability against alkaline conditions. Some anticancer drugs show significant degradation under alkaline hydrolysis.[25]
-
-
Oxidative Degradation:
-
Condition: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours.
-
Purpose: To assess susceptibility to oxidation.[24]
-
-
Thermal Degradation (Solid State):
-
Condition: Store the powder in an oven at 80°C for 7 days.
-
Purpose: To evaluate the effect of high temperature on the solid drug substance.
-
-
Photostability:
-
Condition: Expose the powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[20] A control sample should be wrapped in aluminum foil.
-
Purpose: To determine if the compound is light-sensitive.
-
4.3. Analytical Methodology: Stability-Indicating HPLC Method
A validated, stability-indicating analytical method is required to separate the intact drug from any degradation products.[26][27] High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) are standard techniques.[28][29]
Protocol 4.3.1: General RP-HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).
-
Sample Preparation: Dissolve the inhibitor powder in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a final concentration within the linear range of the method.
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Degradation products will appear as new peaks, typically with different retention times.
Data Interpretation and Conclusion
The stability profile of KRas G12C Inhibitor 4 is established by evaluating the changes in its physical and chemical properties over time and under various stress conditions. The data from these studies are critical for determining an appropriate re-test date for the powder, recommending storage conditions, and understanding potential liabilities of the molecule. A robust stability program ensures that researchers are using a compound of known quality and purity, which is the foundation of reliable and translatable scientific discovery.
References
- Schematic illustration of the KRAS signaling pathway. KRAS activation... - ResearchGate.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. (2022-10-28).
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025-03-21).
- ICH Guidelines for Stability Testing | PDF | Shelf Life | Chemicals - Scribd.
- Q1A(R2) Guideline - ICH. (2010-02-02).
- Best Practices For Handling Potent APIs - Outsourced Pharma. (2015-07-07).
- Handling & Processing of Potent Compounds: A Holistic Approach - IPS.
- Diagrammatic representation of KRAS signaling pathways - ResearchGate.
- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023-02-22).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026-02-15).
- In-Silico Identification and Characterization of KRAS G12C Inhibitors: Molecular Docking and ADMET Analysis - ResearchGate. (2025-08-16).
- Forced Degradation Studies - MedCrave online. (2016-12-14).
- A brief study on forced degradation studies with regulatory guidance.
- Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
- Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals.
- Freund-Vector's Approach to Safely Processing Potent Compounds. (2021-02-09).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020-11-12).
- Schematic diagram of the RTK signaling pathways in the KRAS/BRAF mutant CRC cells. (A) Regulation of - ResearchGate.
- A Review on Analytical Method Development and Validation of Recently USFDA-Approved Anti-Cancer Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2024-02-23).
- Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC.
- The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins.
- Novel Analytical Method Development, Validation and Stability Study of Anticancer Drug Erlotinib in Tablet Dosage Form by RP-UFLC.
- KRAS G12C inhibitor 25 - InvivoChem.
- Application Notes and Protocols for Measuring KRAS G12C Inhibitor Efficacy - Benchchem.
- Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications. (2019-12-10).
- Independent and core pathways in oncogenic KRAS signaling - PMC - NIH.
- KRAS G12C inhibitor 15-SDS-MedChemExpress.
- KRAS G12C INHIBITORS AND METHODS OF USING THE SAME - European Patent Office - EP 3630761 B1. (2018-11-29).
- KRAS Mutation Subtypes and Their Association with Other Driver Mutations in Oncogenic Pathways - MDPI. (2024-07-19).
- Guidelines for the practical stability studies of anticancer drugs: A European consensus conference - SFPO.
- (PDF) DIFFERENT ANALYTICAL TECHNIQUES FOR THE ANALYSIS OF ANTICANCER DRUGS-BOSUTINIB, ENCORAFENIB AND DABRAFENIB-A REVIEW - ResearchGate. (2025-08-07).
- Covalent KRAS G12C inhibitors in the KRAS thermal stability assay. (A)... - ResearchGate.
- KRAS G12C inhibitor 28 - MedchemExpress.com.
- WO2015054572A1 - Inhibitors of kras g12c - Google Patents.
- Kinetic and Redox Characterization of KRAS G12C Inhibition - bioRxiv. (2022-04-03).
- Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically - ACS Publications. (2026-02-03).
- KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Publishing. (2020-06-01).
- Application Notes and Protocols for Pharmacokinetic Analysis of KRAS G12C Inhibitor 51 - Benchchem.
- Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of - eScholarship. (2024-02-01).
- Small Molecule Inhibitors of KRAS G12C Mutant - PMC - NIH. (2021-05-06).
- In-Depth Technical Guide: Long-Term Storage and Handling of CI 972 Anhydrous Powder - Benchchem.
- Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC.
Sources
- 1. KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00096E [pubs.rsc.org]
- 2. Small Molecule Inhibitors of KRAS G12C Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetic and Redox Characterization of KRAS G12C Inhibition | bioRxiv [biorxiv.org]
- 9. agnopharma.com [agnopharma.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. KRAS G12C inhibitor 25 | KRAS G12C inhibitor | CAS 2734060-73-0 | Buy KRAS G12C inhibitor 25 from Supplier InvivoChem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. acdlabs.com [acdlabs.com]
- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 21. scribd.com [scribd.com]
- 22. humiditycontrol.com [humiditycontrol.com]
- 23. database.ich.org [database.ich.org]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijisrt.com [ijisrt.com]
- 27. biopharminternational.com [biopharminternational.com]
- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 29. archives.ijper.org [archives.ijper.org]
Troubleshooting & Optimization
Troubleshooting KRas G12C inhibitor 4 solubility issues in aqueous buffers
To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Troubleshooting KRas G12C Inhibitor 4 Solubility in Aqueous Buffers
Executive Summary
You are encountering solubility issues with KRas G12C Inhibitor 4 (likely corresponding to CAS 2206736-07-2, a tool compound structurally related to the covalent quinazoline-based inhibitors described in patent US 20180072723 A1). Like many covalent KRas G12C inhibitors (e.g., ARS-1620, Sotorasib analogs), this molecule is highly lipophilic (LogP > 3-4) and possesses a reactive acrylamide "warhead."
The "crashing out" (precipitation) you observe in aqueous buffers is driven by the hydrophobic effect and solvent shock when transitioning from organic stock (DMSO) to aqueous media. This guide provides a root-cause analysis and validated solubilization protocols for both in vitro (cellular) and in vivo applications.
Part 1: The Physicochemical Challenge
Why is this happening? KRas G12C Inhibitor 4 is designed to penetrate cell membranes and covalently bind Cysteine-12. To achieve this, the molecule is built with a hydrophobic scaffold (often quinazoline or similar heterocycle).
-
High Lipophilicity: It prefers organic solvents. In pure water or saline, the water molecules form an ordered "cage" around the drug, which is energetically unfavorable (entropic penalty), forcing drug molecules to aggregate and precipitate.
-
pH Sensitivity: Depending on the specific ionizable groups (e.g., piperazine nitrogens), solubility may drop largely at physiological pH (7.4) compared to acidic pH.[1]
Solubility Profile (Representative Data)
| Solvent / Medium | Solubility Status | Max Conc. (Approx) | Notes |
| DMSO (100%) | Soluble | > 10-50 mM | Ideal for Stock Solutions. |
| Ethanol | Low/Moderate | < 5 mM | Not recommended for primary stock. |
| Water / PBS (pH 7.4) | Insoluble | < 1 µM | Immediate precipitation. |
| Cell Media (10% FBS) | Limited | ~10-20 µM | Serum proteins (Albumin) help solubilize slightly. |
| Formulation A (PEG/Tween) | Soluble | ~2-5 mg/mL | Requires specific mixing order. |
Part 2: Troubleshooting Guide (Q&A)
Section A: Stock Solution & Storage
Q1: My stock solution in DMSO looks cloudy after freezing. Is it ruined?
-
Diagnosis: This is likely DMSO hygroscopicity . DMSO absorbs water from the air. If the tube was not sealed tightly or opened while cold, condensed water entered, causing the inhibitor to crash out locally.
-
Solution:
-
Warm the tube to 37°C in a water bath for 5–10 minutes.
-
Vortex vigorously.
-
If clarity is not restored, sonicate (ultrasonic bath) for 5 minutes at 40 kHz.
-
Prevention: Aliquot stocks immediately upon preparation. Use single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C with desiccant.
-
Section B: In Vitro (Cellular Assays)
Q2: When I add the DMSO stock directly to my cell culture media, I see a white precipitate. How do I fix this?
-
Diagnosis: You are inducing Solvent Shock . Adding a high-concentration drop of hydrophobic compound into a large volume of water causes rapid local supersaturation and immediate precipitation before the DMSO can disperse.
-
Protocol: The "Intermediate Dilution" Method Instead of 100% DMSO
100% Media, use a stepping stone.-
Prepare 1000x Stock: e.g., 10 mM in 100% DMSO.
-
Prepare 10x Intermediate: Dilute the stock 1:100 into pure media (serum-free) or PBS while vortexing. Note: If this precipitates, try an intermediate solvent like 50% DMSO / 50% Water.
-
Final Dilution: Add the 10x Intermediate to your cell wells.
-
Alternative: Pre-warm the media to 37°C before addition. Cold media accelerates precipitation.
-
Q3: Can I just increase the DMSO concentration?
-
Warning: Keep final DMSO
(v/v). KRas signaling pathways (MAPK/ERK) can be stress-activated by high DMSO, confounding your data.
Section C: In Vivo Formulation (Animal Studies)
Q4: I need to dose mice (IP/Oral). PBS doesn't work. What is the standard vehicle?
-
Diagnosis: Simple saline is insufficient for this class of inhibitors. You need a co-solvent system or a complexing agent .
-
Validated Protocol 1: The Co-Solvent Trap (PEG/Tween)
-
Order of Addition (CRITICAL):
-
10% DMSO: Dissolve pure powder here first. Ensure it is clear.
-
40% PEG300 (or PEG400): Add slowly to the DMSO solution. Vortex.
-
5% Tween-80: Add and vortex.
-
45% Saline (0.9% NaCl): Add last, dropwise, while vortexing.
-
-
Result: A clear solution or stable micro-suspension (~2.5 mg/mL).
-
-
Validated Protocol 2: Cyclodextrin Complexation (Gentler)
-
Vehicle: 20% SBE-
-CD (Sulfobutyl ether-beta-cyclodextrin, e.g., Captisol) in Saline. -
Method:
-
Dissolve compound in 10% DMSO.[2]
-
Add 90% of the (20% SBE-
-CD) solution. -
Sonicate for 15–20 minutes. The cyclodextrin creates a hydrophobic pocket to shield the drug.
-
-
Part 3: Visual Troubleshooting Workflows
Workflow 1: Solubilization Decision Tree
Caption: Logic flow for selecting the correct solubilization strategy based on experimental application.
Workflow 2: The "Serial Dilution" Technique (Cell Assays)
Caption: Step-wise dilution minimizes osmotic shock and prevents compound crashing.
References
-
Canon, J., et al. (2019).[3] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Describes formulation strategies for similar lipophilic KRAS inhibitors). [Link]
-
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Provides detailed solubility data and vehicle protocols for quinazoline-based inhibitors). [Link]
Sources
Technical Support Center: Overcoming Acquired Resistance to KRas G12C Inhibitors
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your KRAS G12C-driven cell models (e.g., NCI-H358, MIA PaCa-2) have ceased responding to Inhibitor 4 (a representative covalent switch-II pocket binder similar to sotorasib or adagrasib).
Acquired resistance is not an experimental failure; it is an evolutionary inevitability in targeted oncology. This guide provides a forensic framework to deconstruct the mechanism of resistance—whether it is on-target (mutation of the binding pocket) or off-target (bypass signaling)—and offers validated protocols to restore therapeutic sensitivity.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My "resistant" cells regain sensitivity after freezing and thawing. Is my resistance model valid?
Diagnosis: You are likely observing adaptive resistance (epigenetic/transcriptional rewiring) rather than stable acquired resistance (genetic mutation).
Technical Insight: Rapid adaptation often involves the "RTK Feedback Loop." KRAS G12C inhibition suppresses ERK, which relieves the negative feedback on Receptor Tyrosine Kinases (RTKs) like EGFR, MET, or HER2. This leads to a rapid rebound in signaling via wild-type RAS (HRAS/NRAS), not the mutant KRAS. This state is reversible. True acquired resistance requires stable genetic selection (e.g., secondary mutations) over months of exposure.
Action Plan:
-
Maintenance Pressure: Never culture resistant clones in drug-free media for >48 hours. Maintain a "holding concentration" (typically 50% of the highest tolerated dose) to prevent the drift of epigenetic phenotypes.
-
Washout Test: Perform a 7-day drug holiday. If IC50 drops significantly, the resistance is adaptive. If IC50 remains >10x parental, it is stable acquired resistance.
Q2: Western blots show p-ERK is inhibited, but cells are still proliferating. How is this possible?
Diagnosis: The cells have activated a parallel bypass track independent of the MAPK pathway.
Technical Insight: While KRAS G12C inhibitors effectively lock the protein in the GDP-bound state, cells can bypass the RAF-MEK-ERK cascade entirely. Common culprits include:
-
PI3K/AKT/mTOR activation: Often driven by IGF1R or MET amplification.
-
Cell Cycle Dysregulation: Amplification of CDK4/6 or loss of CDKN2A allows G1/S transition despite MAPK suppression.
-
Aurora Kinase Signaling: A non-canonical pathway often upregulated in drug-tolerant persister cells.
Action Plan: Run a "Signaling Audit" Western blot panel. Do not just blot for RAS/ERK.
-
Check: p-AKT (S473), p-S6 (S235/236), and p-RB (S807/811).
-
Interpretation: High p-S6 with low p-ERK indicates a PI3K bypass.
Q3: How do I distinguish between an "On-Target" and "Off-Target" resistance mechanism?
Diagnosis: This distinction dictates your next-step chemistry. On-target means the drug no longer binds; off-target means the drug binds, but the cell doesn't care.
Decision Matrix:
| Feature | On-Target Resistance | Off-Target (Bypass) Resistance |
| Primary Driver | Secondary Mutation in KRAS | RTK Activation or Parallel Pathway |
| Key Mutations | Y96D, R68S, H95D/Q/R, G13D | MET amp, BRAF fusion, NRAS Q61 |
| Western Blot | p-ERK remains High despite drug | p-ERK is Low , but p-AKT/p-S6 is High |
| GTP-RAS Pull-down | KRAS-GTP remains high | KRAS-GTP is low; WT-RAS-GTP is high |
| Solution | Switch binding mode (e.g., PROTAC, pan-RAS) | Combination therapy (e.g., +SHP2i, +EGFRi) |
Part 2: Visualizing the Resistance Mechanism
The following diagram illustrates the "Signaling Switch" where inhibition of KRAS G12C paradoxically activates upstream RTKs, feeding into Wild-Type RAS (NRAS/HRAS).
Figure 1: The Adaptive Feedback Loop. Inhibitor 4 blocks KRAS G12C, leading to a loss of ERK-dependent negative feedback. This causes rapid upregulation of RTKs and SHP2, which activate Wild-Type RAS (NRAS/HRAS), bypassing the blocked KRAS G12C.
Part 3: Experimental Protocols
Protocol A: Generating Acquired Resistance Models (Stepwise Escalation)
Do not use high-dose selection immediately; this selects for pre-existing rare subclones rather than evolving acquired resistance mechanisms.
Materials:
-
Parental Cell Line (e.g., NCI-H358).
-
Inhibitor 4 (Stock dissolved in DMSO).[1]
-
CellTiter-Glo (Promega) or similar ATP-based assay.
Workflow:
-
Establish Baseline: Determine the IC50 of the parental line (e.g., 10 nM).
-
Phase 1 (Adaptation): Culture cells in T-75 flasks at IC20 (approx. 2-5 nM). Change media every 3 days.
-
Checkpoint: When cells regain normal growth rate (doubling time matches parental), move to Phase 2.
-
-
Phase 2 (Escalation): Increase concentration by 50-100% increments (e.g., 5 nM → 10 nM → 20 nM).
-
Critical Step: Freeze down a "biolibrary" aliquot at every significant dose increase. This allows you to trace the evolution of resistance later.
-
-
Phase 3 (Selection): Continue until cells grow robustly at 10x the original IC50 or a clinically relevant Cmax (typically 1-3 µM).
-
Validation:
-
Perform genomic sequencing (look for KRAS Y96D, G13D).
-
Perform Phospho-RTK Array (R&D Systems) to identify upregulated RTKs (EGFR, MET).
-
Protocol B: Overcoming Resistance via Vertical Inhibition (Synergy Screening)
If resistance is driven by RTK feedback, vertical inhibition (blocking upstream nodes) is the standard solution.
Rationale: Co-targeting SHP2 (a central node for multiple RTKs) or EGFR prevents the reactivation of Wild-Type RAS.
Experimental Setup:
-
Matrix Design: 6x6 or 8x8 dose matrix.
-
Axis X: Inhibitor 4 (0, 0.1x, 0.5x, 1x, 2x, 5x, 10x Resistant IC50).
-
Axis Y: SHP2 Inhibitor (e.g., TNO155) or EGFR Inhibitor (e.g., Cetuximab/Afatinib).
-
-
Readout: 72-hour CellTiter-Glo.
-
Analysis: Calculate Synergy Scores using the Bliss Independence Model .
-
Formula:
-
Excess:
-
Interpretation: A Bliss score >10 indicates strong synergy.
-
Part 4: Strategic Recommendations
Based on current literature (Awad et al., Ryan et al.), here is the decision tree for your next experiment:
-
If Sequencing reveals KRAS Y96D:
-
If Phospho-Array reveals high p-EGFR/p-MET:
-
If no clear driver is found:
References
-
Awad, M. M., et al. (2021).[10] "Acquired Resistance to KRAS G12C Inhibition in Cancer."[7][10][11][12][13][14][15][16] The New England Journal of Medicine.[10]
-
Ryan, M. B., et al. (2020). "Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRAS G12C Inhibition." Clinical Cancer Research.
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature.
-
Hallin, J., et al. (2020). "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients." Cancer Discovery.
-
Tanaka, N., et al. (2021). "Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation."[16] Cancer Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 3. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combining RASG12C(ON) inhibitor with SHP2 inhibition sensitises immune excluded lung tumours to immune checkpoint blockade: a strategy for turning cold tumours hot | bioRxiv [biorxiv.org]
- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the MAPK pathway induces re-localization of membranous proteins, leading to adaptive resistance to KRAS G12C inhibitor mediated by YAP-induced MRAS | Frederick National Laboratory [frederick.cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 11. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Resistance to KRASG12C Inhibitors [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detecting Feedback Activation of the MAPK Pathway After Inhibitor Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for a common challenge in cancer biology and drug development: the feedback activation of the Mitogen-Activated Protein Kinase (MAPK) pathway following targeted inhibitor treatment. Understanding and accurately detecting this phenomenon is critical for developing effective therapeutic strategies and overcoming drug resistance.
Introduction: The Challenge of MAPK Pathway Feedback
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a cornerstone of cellular communication, governing processes like cell proliferation, differentiation, and survival.[1][2][3] Its aberrant activation is a frequent driver of human cancers, making it a prime target for therapeutic intervention.[1][4] However, the pathway is intricately regulated by a series of negative feedback loops that maintain cellular homeostasis.[5][6]
When a targeted inhibitor, such as a BRAF or MEK inhibitor, is introduced, it disrupts this delicate balance. The intended effect is to shut down the oncogenic signaling. However, the cell often compensates by reactivating upstream components of the pathway, a phenomenon known as feedback activation.[7][8] This adaptive resistance can lead to a rebound in ERK signaling, ultimately limiting the efficacy of the inhibitor and contributing to therapeutic failure.[9][10]
This guide will walk you through the key questions and experimental hurdles you may encounter while investigating this critical feedback mechanism.
Frequently Asked Questions & Troubleshooting
Q1: I've treated my cancer cell line with a MEK inhibitor, but I'm not seeing the expected decrease in phosphorylated ERK (p-ERK) levels. In fact, after an initial drop, p-ERK levels seem to rebound. Is this expected?
A: Yes, this is a classic sign of feedback activation of the MAPK pathway. Here's a breakdown of what's likely happening and how to confirm it:
The Underlying Mechanism:
In many cancer cells, particularly those with wild-type BRAF and RAS, MEK inhibitors can lead to a rapid stimulation of MEK phosphorylation.[8] This is due to the relief of negative feedback loops. Normally, active ERK phosphorylates and inhibits upstream components like RAF.[5][7] When you inhibit MEK, ERK activity decreases, which in turn relieves this inhibition on RAF. The now-disinhibited RAF can then hyperphosphorylate the remaining MEK that isn't bound by the inhibitor, leading to a rebound in ERK signaling.
How to Troubleshoot and Confirm:
-
Time-Course Experiment: The kinetics of this feedback are crucial. You should perform a time-course experiment, harvesting cell lysates at various time points after inhibitor treatment (e.g., 0, 1, 4, 8, 24, and 48 hours). This will allow you to observe the initial decrease in p-ERK followed by its subsequent recovery.
-
Western Blot Analysis: This is the primary method for detecting changes in protein phosphorylation.[11] You'll want to probe for:
-
p-ERK1/2 (Thr202/Tyr204): To monitor the direct output of the pathway.
-
Total ERK1/2: As a loading control to ensure that changes in p-ERK are not due to variations in total ERK protein levels.
-
p-MEK1/2 (Ser217/221): To observe the paradoxical increase in MEK phosphorylation, a key indicator of feedback.
-
Total MEK1/2: As a loading control for p-MEK.
-
p-CRAF (Ser338): An activating phosphorylation site that can indicate RAF hyperactivation.
-
Total CRAF: As a loading control for p-CRAF.
-
Expected Results in a Table:
| Time Point | p-ERK1/2 Level | p-MEK1/2 Level | Interpretation |
| 0 hr (Untreated) | High | Moderate | Baseline oncogenic signaling. |
| 1 hr | Low | Low | Successful initial inhibition by the drug. |
| 8 hr | Increasing | Increasing | Onset of feedback activation. |
| 24 hr | Near Baseline | High | Strong feedback-driven reactivation. |
Q2: My Western blots for p-ERK are showing inconsistent results, with high background or weak signals. How can I optimize my protocol?
A: Western blotting can be a finicky technique, but with careful optimization, you can achieve clean and reproducible results. Here are some common troubleshooting tips:
| Issue | Possible Causes | Solutions |
| Weak or No Signal | - Low protein concentration in the sample.[12] - Insufficient primary or secondary antibody concentration.[13][14] - Inactive antibodies due to improper storage. | - Increase the amount of protein loaded onto the gel.[12] - Optimize antibody dilutions; you may need to increase the concentration.[14] - Ensure antibodies are stored correctly and have not expired.[14] |
| High Background | - Inadequate blocking of the membrane.[13] - Primary or secondary antibody concentration is too high.[13] - Insufficient washing.[12] | - Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[12] - Decrease antibody concentrations.[13] - Increase the number and duration of wash steps.[15] |
| Non-Specific Bands | - The primary antibody is cross-reacting with other proteins. - Protein degradation during sample preparation. | - Use a more specific primary antibody.[15] - Always use protease and phosphatase inhibitors in your lysis buffer.[13] |
For a comprehensive guide on Western blot troubleshooting, refer to resources from suppliers like Thermo Fisher Scientific or Jackson ImmunoResearch.[14][16]
Q3: Besides protein phosphorylation, are there other ways to measure MAPK pathway feedback activation?
A: Absolutely. Looking at changes in gene expression provides a complementary and often more robust picture of pathway activity.
The Rationale:
A key function of the MAPK/ERK pathway is to regulate gene transcription.[2] Active ERK translocates to the nucleus and activates transcription factors, leading to the expression of a specific set of genes. Many of these genes are themselves negative regulators of the pathway, such as Dual-Specificity Phosphatases (DUSPs) and Sprouty (SPRY) family members.[7][17] When you inhibit the pathway, the expression of these feedback regulators decreases. Monitoring their mRNA levels can be a sensitive readout of pathway inhibition and subsequent feedback.
Recommended Method: Quantitative Real-Time PCR (qRT-PCR)
-
Experimental Design: Treat your cells with the inhibitor over a time course, similar to your Western blot experiment.
-
RNA Extraction and cDNA Synthesis: Isolate high-quality RNA from your cell pellets and reverse transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for known ERK target genes. Good candidates include:
-
DUSP6
-
SPRY2
-
SPRY4
-
FOS
-
EGR1
-
-
Data Analysis: Normalize the expression of your target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in expression relative to the untreated control.
Expected qRT-PCR Results:
| Gene Target | Expected Change After MEK Inhibition | Interpretation |
| DUSP6 | Rapid and sustained decrease | Confirms effective inhibition of ERK transcriptional output. |
| SPRY2 | Rapid and sustained decrease | Another indicator of successful pathway blockade. |
| FOS | Transient decrease, may rebound | Reflects complex regulation, but initial drop is key. |
A significant decrease in the expression of these genes provides strong evidence that your inhibitor is effectively suppressing the transcriptional output of the MAPK pathway.[17]
Visualizing the Concepts
MAPK Signaling and Feedback Inhibition
Caption: MAPK pathway with negative feedback loops targeted by an inhibitor.
Experimental Workflow for Detecting Feedback
Caption: Workflow for detecting MAPK feedback via Western blot and qRT-PCR.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with "Inhibitor 4" at the desired concentration for the specified time points. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Strip and re-probe the membrane for total protein and loading controls.
-
Protocol 2: qRT-PCR for Gene Expression Analysis
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit) or TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qRT-PCR:
-
Prepare the reaction mix containing SYBR Green master mix, forward and reverse primers for your gene of interest (e.g., DUSP6), and diluted cDNA.
-
Run the reaction on a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing treated samples to the untreated control.
-
References
-
Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor-specific feedback loops, drug resistance, and the MAPK pathway. AACR Journals. Available at: [Link]
-
Kolch, W., & Pitt, A. (2010). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1034. Available at: [Link]
-
Pratilas, C. A., & Solit, D. B. (2010). Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response. Clinical Cancer Research, 16(13), 3329-3334. Available at: [Link]
-
Cobb, M. H. (2009). Methods for analyzing MAPK cascades. Methods in molecular biology (Clifton, N.J.), 549, 1-4. Available at: [Link]
-
Carracedo, A., Ma, L., Egia, A., & Pandolfi, P. P. (2008). Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. The Journal of clinical investigation, 118(9), 3065-3074. Available at: [Link]
-
Seger, R., & Krebs, E. G. (2006). The detection of MAPK signaling. Current protocols in molecular biology, Chapter 18, Unit 18.12. Available at: [Link]
-
Adachi, Y., & Ebi, H. (2023). Inhibition of the MAPK pathway induces re-localization of membranous proteins, leading to adaptive resistance to KRAS G12C inhibitor mediated by YAP-induced MRAS. Frederick National Laboratory for Cancer Research. Available at: [Link]
-
Kiel, C., & Serrano, L. (2025). Systems-level Consequences of Low RAF Abundance for EGFR-ERK Signaling. bioRxiv. Available at: [Link]
-
Korkola, J. E., & Gray, J. W. (2018). Delineating feedback activity in the MAPK and AKT pathways using feedback-enabled Inference of Signaling Activity. bioRxiv. Available at: [Link]
-
Pratilas, C. A., Taylor, B. S., Ye, Q., Viale, A., Sander, C., & Solit, D. B. (2009). V600EBRAF is associated with disabled feedback inhibition of RAF–MEK signaling and elevated transcriptional output of the pathway. Proceedings of the National Academy of Sciences, 106(11), 4519-4524. Available at: [Link]
-
Carracedo, A., Ma, L., Egia, A., & Pandolfi, P. P. (2008). Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. SciSpace. Available at: [Link]
-
Sun, L., Liu, T., & Zhang, C. (2021). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Signal Transduction and Targeted Therapy, 6(1), 1-13. Available at: [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. In Wikipedia. Retrieved February 25, 2026, from [Link]
-
JJ Medicine. (2017, March 9). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology [Video]. YouTube. Available at: [Link]
-
Burger, J. A., & Gribben, J. G. (2018). Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia. Blood, The Journal of the American Society of Hematology, 132(19), 2051-2060. Available at: [Link]
-
ResearchGate. (n.d.). Activation and feedback regulation of the MAPK pathway. Retrieved February 25, 2026, from [Link]
-
Boster Biological Technology. (2024, November 15). Common Troubleshooting Tips for Western Blot Results. Boster Bio. Available at: [Link]
-
AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. AnyGenes. Retrieved February 25, 2026, from [Link]
-
Achanzar, W. E., Diwan, B. A., Liu, J., & Waalkes, M. P. (2017). Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer. Oncotarget, 8(52), 89793. Available at: [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab. Retrieved February 25, 2026, from [Link]
-
Shang, Q., Zhang, Y., & Yang, X. (2021). GPCR–MAPK signaling pathways underpin fitness trade-offs in whitefly. Proceedings of the National Academy of Sciences, 118(40), e2109849118. Available at: [Link]
Sources
- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. anygenes.com [anygenes.com]
- 4. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of the MAPK pathway induces re-localization of membranous proteins, leading to adaptive resistance to KRAS G12C inhibitor mediated by YAP-induced MRAS | Frederick National Laboratory [frederick.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 16. jacksonimmuno.com [jacksonimmuno.com]
- 17. pnas.org [pnas.org]
Assessing stability of KRas G12C inhibitor 4 in plasma stability assays
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges of assessing Inhibitor 4 , a covalent KRas G12C inhibitor. Unlike reversible inhibitors, Inhibitor 4 relies on an electrophilic warhead (typically an acrylamide or vinyl sulfone) to form a covalent bond with the mutant Cysteine-12 residue.
Critical Warning: The same chemical reactivity that allows Inhibitor 4 to target KRas G12C makes it susceptible to non-specific hydrolysis by plasma esterases and amidases. This guide provides a self-validating protocol to distinguish between true metabolic instability and assay artifacts.
Module 1: The "Gold Standard" Experimental Protocol
Do not use generic small-molecule stability protocols. Covalent inhibitors require specific quenching and handling to prevent ex vivo degradation.
Reagents & Preparation
-
Matrix: Frozen plasma (Lithium Heparin or EDTA) from relevant species (Human, Mouse, Rat, Dog).
-
Note: Acidified citrate dextrose (ACD) is not recommended as the pH change can artificially stabilize the acrylamide warhead, masking real physiological instability.
-
-
Stock Solution: 10 mM Inhibitor 4 in DMSO.
-
Quenching Solution: 100% Acetonitrile (ACN) containing 200 ng/mL Internal Standard (e.g., Tolbutamide or a structural analog).
-
Why ACN? Methanol can sometimes react with highly reactive electrophiles (solvolysis). ACN is inert.
-
Assay Workflow
-
Pre-Incubation: Thaw plasma at 37°C. Centrifuge at 3,000 x g for 5 min to remove clots.
-
Spiking: Dilute Inhibitor 4 stock to 1 µM final concentration in plasma (Final DMSO < 0.5%).
-
Validation Step: Prepare a "Solvent Control" (Spike into PBS buffer) to differentiate chemical hydrolysis from enzymatic degradation.
-
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At time points 0, 15, 30, 60, 120, and 240 minutes :
-
Remove 50 µL of plasma.
-
Immediately transfer into 200 µL of Quenching Solution (1:4 ratio).
-
Critical: Vortex immediately for 30 seconds.
-
-
Extraction: Centrifuge quenched samples at 4,000 rpm (4°C) for 15 minutes to precipitate proteins.
-
Analysis: Transfer supernatant to LC-MS/MS vials. Inject 5 µL.
Workflow Visualization
Caption: Standardized workflow for covalent KRas inhibitor stability. The quenching step is critical to halt esterase activity immediately.
Module 2: Troubleshooting & FAQs
Category A: Species-Specific Instability
Q: My compound is stable in Human and Dog plasma (>90% remaining) but disappears rapidly in Mouse/Rat plasma (<10% remaining). Is the compound failing?
A: Not necessarily. This is a classic issue with covalent inhibitors containing ester or amide linkages.
-
The Cause: Rodents have high levels of Carboxylesterases (CES) in their plasma. Humans and dogs have very low/negligible plasma CES activity (humans rely on Paraoxonase/Butyrylcholinesterase).
-
The Fix:
-
Add a specific CES inhibitor, such as Bis-nitrophenyl phosphate (BNPP) (10-100 µM), to the mouse plasma before spiking Inhibitor 4.
-
If stability is restored with BNPP, the instability is rodent-specific and may not predict human PK issues.
-
Reference: This phenomenon is well-documented for ester-containing prodrugs and inhibitors [1].
-
Category B: Low Recovery at T0
Q: My T0 (Time Zero) sample only shows 50% recovery compared to the solvent standard. Did I spike it wrong?
A: Likely not. This suggests Non-Specific Binding (NSB) or Solubility Issues .
-
The Cause: KRas G12C inhibitors (like Sotorasib/Adagrasib analogs) are highly lipophilic (LogP > 3) to penetrate the cryptic pocket. They bind avidly to Albumin in the plasma.
-
The Fix:
-
Check Solubility: Ensure the 1 µM spike is below the solubility limit in plasma.
-
Optimize Extraction: A 1:4 quench with ACN might not be enough to disrupt protein binding. Try a 1:6 ratio or use ACN with 1% Formic Acid to denature the proteins more aggressively and release the drug.
-
Category C: Peak Splitting (Isomers)
Q: I see two peaks in the LC-MS chromatogram for Inhibitor 4, but the stock solution only had one.
A: You are likely observing Atropisomerism .
-
The Cause: Many KRas G12C inhibitors (e.g., ARS-1620) are atropisomers (hindered rotation around a bond).[1] In plasma, the rotational barrier can sometimes be overcome, leading to racemization.
-
The Fix:
-
Check if the ratio of Peak A vs. Peak B changes over time (0 vs 240 min).
-
If the ratio changes, your inhibitor is racemizing in plasma, which is a significant liability (one isomer is usually inactive).
-
Reference: See Canon et al. regarding the rigidification required for AMG 510 [2].
-
Module 3: Data Interpretation & Decision Logic
Use the following logic tree to interpret your stability data.
Diagnostic Logic Tree
Caption: Decision matrix for distinguishing chemical instability (warhead hydrolysis) from species-specific enzymatic degradation.
Quantitative Summary
| Parameter | Formula | Acceptance Criteria (Lead Gen) |
| % Remaining | > 85% (Human/Dog) | |
| Half-life ( | > 240 mins | |
| Intrinsic Clearance ( | Low clearance required for covalent drugs to ensure target occupancy. |
References
-
Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate. Source: National Institutes of Health (PMC). URL:[Link]
-
The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. (Canon et al., 2019) Source: Nature. URL:[Link]
-
Discovery of MRTX849, a Potent, Selective, and Broadly Active KRASG12C Inhibitor. (Hallin et al., 2020) Source: Cancer Discovery. URL:[Link]
-
Bioanalytical Method Validation Guidance for Industry. Source: FDA.gov. URL:[Link]
Sources
Validation & Comparative
A Head-to-Head Comparison of KRAS G12C Inhibitors: Adagrasib vs. Sotorasib
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of two leading KRAS G12C inhibitors: Adagrasib (MRTX849) and Sotorasib (AMG 510). This publication delves into their mechanisms of action, preclinical potency, and the experimental methodologies used for their evaluation, supported by detailed protocols and pathway visualizations.
The discovery of small molecules capable of directly targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a significant breakthrough in oncology.[1] The KRAS protein acts as a critical molecular switch in cell signaling pathways that control cell proliferation, differentiation, and survival.[2][3] Mutations like G12C lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[3][4] Sotorasib, developed by Amgen, and Adagrasib, from Mirati Therapeutics, are at the forefront of this therapeutic revolution as the first FDA-approved drugs for this target.[5][6] This guide aims to provide a comprehensive comparison of their performance based on publicly available preclinical data.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Both sotorasib and adagrasib are highly selective, irreversible covalent inhibitors that function through an identical mechanism.[2][4][7] They target the specific cysteine residue introduced by the G12C mutation.[2][8] By forming a covalent bond with this cysteine, they lock the KRAS G12C protein in its inactive, guanosine diphosphate (GDP)-bound state.[2][4][8][9][10] This crucial action prevents the exchange of GDP for guanosine triphosphate (GTP), a step required to activate the protein.[7] Consequently, downstream oncogenic signaling through pathways like MAPK/ERK and PI3K/AKT is inhibited, leading to a halt in tumor cell proliferation and the promotion of apoptosis.[2][8][11]
The inhibitors bind to a pocket in the switch II region, which is accessible only in the inactive GDP-bound form of KRAS G12C.[3][7] This selective binding to the inactive state is a cornerstone of their design and efficacy.
Preclinical Potency: A Comparative Analysis
The potency of a drug is a critical determinant of its potential therapeutic efficacy. For KRAS G12C inhibitors, this is assessed through biochemical assays that measure direct target binding and cellular assays that evaluate the impact on cancer cell viability.
Biochemical Potency
Biochemical assays measure the direct interaction of the inhibitor with the purified KRAS G12C protein. In a nucleotide exchange assay, which measures the inhibitor's ability to block the exchange of GDP for GTP, sotorasib (AMG 510) demonstrated an IC50 value of 8.88 nM against KRAS G12C, with no inhibitory activity observed against wild-type KRAS or other mutants up to 100 µM.[12] This highlights its high selectivity for the G12C variant.
Cellular Potency
Cellular assays provide a more biologically relevant measure of a drug's effectiveness by determining its ability to inhibit the proliferation of cancer cells harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) is the standard metric for this assessment, with lower values indicating higher potency. Data shows that both adagrasib and sotorasib potently inhibit the growth of KRAS G12C-mutant cell lines, though their IC50 values can vary depending on the cell line and the assay format (2D monolayer vs. 3D spheroid cultures).
| Cell Line | Cancer Type | Inhibitor | Assay Format | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Adagrasib | 2D | 10 - 15.6 | [13] |
| Adagrasib | 3D | 0.2 | [13] | ||
| Sotorasib | 2D | ~6 - 81.8 | [14][15] | ||
| MIA PaCa-2 | Pancreatic Cancer | Adagrasib | 2D | 10 - 50 | [13] |
| Adagrasib | 3D | 0.3 | [13] | ||
| Sotorasib | 2D | ~9 | [14][15] | ||
| NCI-H23 | Non-Small Cell Lung Cancer | Sotorasib | 2D | ~690 | [14] |
| SW1573 | Non-Small Cell Lung Cancer | Adagrasib | 2D | 30 | [13] |
| Adagrasib | 3D | 0.5 | [13] | ||
| NCI-H2122 | Non-Small Cell Lung Cancer | Adagrasib | 2D | 20 | [13] |
| Adagrasib | 3D | 0.4 | [13] |
Note: IC50 values are compiled from multiple sources and represent a range where applicable. Assay conditions such as incubation time can influence results.
The data indicates that both compounds are highly potent, often in the low nanomolar range.[14][16] Notably, adagrasib shows particularly high potency in 3D spheroid cultures, with IC50 values dipping into the sub-nanomolar range.[13][16] This may suggest a superior ability to penetrate and act within a more complex, three-dimensional tumor microenvironment.
In Vivo Efficacy
In preclinical animal models, both sotorasib and adagrasib have demonstrated robust anti-tumor activity.
-
Sotorasib: When dosed orally once daily, sotorasib is capable of inducing tumor regression in mouse xenograft models of KRAS G12C cancer.[14][17][18] In NCI-H358 cell-derived xenografts, a daily 30 mg/kg oral dose of sotorasib reduced tumor size.[14]
-
Adagrasib: Adagrasib also demonstrates dose-dependent anti-tumor efficacy in xenograft models.[5] In a MIA PaCa-2 model, it caused rapid tumor regression, with animals in the 30 and 100 mg/kg daily dose cohorts showing evidence of a complete response.[5][16] Pronounced tumor regression was observed in 17 of 26 (65%) different KRAS G12C-positive xenograft models.[19]
Pharmacokinetic and Clinical Considerations
While preclinical potency is crucial, a drug's pharmacokinetic profile and clinical performance determine its ultimate utility. Adagrasib is noted for its longer half-life of approximately 24 hours, compared to about 5.5 hours for sotorasib.[20] This longer half-life may contribute to sustained target inhibition.
Clinically, both drugs have shown comparable efficacy in previously treated advanced KRAS G12C-mutated non-small cell lung cancer (NSCLC).[21] However, some differences have been observed. Adagrasib has demonstrated promising activity against brain metastases, a critical advantage in this patient population.[20] In terms of safety, sotorasib appears to have a more favorable profile, with a lower incidence of treatment-related adverse events leading to dose reduction or interruption compared to adagrasib.[20][21]
Experimental Methodologies
To facilitate the independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.
Preclinical Assessment Workflow
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the anti-proliferative IC50 of an inhibitor.
-
Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well, opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Inhibitor Preparation: Prepare serial dilutions of the KRAS G12C inhibitor (Sotorasib or Adagrasib) in culture medium.
-
Treatment: Add the desired concentrations of the inhibitor to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.[13]
-
Incubation (Treatment): Incubate the cells with the inhibitor for 72 hours (for 2D assays) or up to 12 days (for 3D spheroid assays).[13][16]
-
Lysis and Luminescence: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol and mix to induce cell lysis.
-
Measurement: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.[13]
Protocol 2: Downstream Signaling Assay (p-ERK Western Blot)
This protocol assesses the inhibitor's ability to block KRAS-mediated signaling.[22]
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of the inhibitor (and a vehicle control) for 4 to 24 hours.
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal and the loading control to determine the dose-dependent inhibition of ERK phosphorylation.[1]
Conclusion
Sotorasib and adagrasib represent a monumental achievement in oncology, successfully targeting a long-undruggable driver of cancer. Both molecules are potent, selective, and irreversible covalent inhibitors of KRAS G12C. Preclinical data demonstrates that both have potent anti-proliferative effects in KRAS G12C-mutant cancer cells and can induce significant tumor regression in vivo. While they share a common mechanism of action, they exhibit distinct pharmacokinetic profiles, with adagrasib having a notably longer half-life. These differences, along with variations in their clinical safety profiles and specific activities (e.g., CNS penetration), suggest that they are distinct therapeutic agents. The continued study of these inhibitors and the development of next-generation molecules will be crucial in expanding the arsenal against KRAS-mutated cancers.
References
- What is the mechanism of Sotorasib? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of Adagrasib? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of action of Sotorasib? - Patsnap Synapse. (2025, March 7).
- Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. (2022, July 28).
- KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem.
- Sotorasib | MedChemExpress.
- Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH.
- Application Notes and Protocols for Cell-Based Assays of KRAS G12C Inhibitors - Benchchem. (2025, December).
- Sotorasib (AMG-510) is an Orally Bioavailable KRAS G12C Covalent Inhibitor. (2023, March 10).
- A Comparative Analysis of KRAS G12C Inhibitors: Efficacy and Mechanistic Insights - Benchchem.
- Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by... - ResearchGate.
- Adagrasib (MRTX849), a Potent KRAS G12C Inhibitor for KRAS G12C-mutated Locally Advanced or Metastatic NSCLC Research | MedChemExpress. (2022, December 14).
- Sotorasib (Lumakras): Uses in Cancer: Side effects: Dosage: Expectation and more. (2025, April 4).
- The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - AACR Journals. (2020, January 9).
- Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Publications. (2024, December 2).
- Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed. (2025, June 21).
- Adagrasib vs Sotorasib -In-Depth Cancer Treatment Comparison.
- Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC) - InvivoChem.
- Sotorasib (AMG510) is a potent KRAS G12C covalent inhibitor with potential antineoplastic activity.This AMG510 is a chiral compound. (2024, May 22).
- Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients' clinical presentation? - AME Publishing Company. (2023, May 8).
- Sotorasib | AMG-510 | CAS#2252403-56-6 | KRAS G12C inhibitor - MedKoo Biosciences.
- A Head-to-Head Comparison of KRAS G12C Inhibitors: Sotorasib vs. Adagrasib - Benchchem. (2025, November).
- Mirati Therapeutics Announces Positive Phase 2 Topline Results for Investigational Adagrasib in Patients with KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer - Zai Lab.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 9. oncodaily.com [oncodaily.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 16. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. cdn.amegroups.cn [cdn.amegroups.cn]
- 21. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Validation of Inhibitor 4 in Combination with EGFR Tyrosine Kinase Inhibitors (TKIs)
Executive Summary & Clinical Context
The clinical efficacy of third-generation EGFR inhibitors (e.g., Osimertinib) in NSCLC is well-established, yet acquired resistance is inevitable.[1][2] While on-target mutations (e.g., C797S) account for a fraction of failures, bypass signaling activation (specifically via MET, AXL, or HER2 amplification) represents a critical mechanism of escape.
"Inhibitor 4" is herein defined as a novel small-molecule agent designed to target these bypass resistance nodes. This guide outlines the validation framework to demonstrate that Inhibitor 4 restores sensitivity to EGFR TKIs, transforming a "resistant" phenotype into a "responder."
The Core Challenge: Redundancy
Single-agent therapy often fails due to pathway redundancy. When EGFR is blocked, tumor cells upregulate parallel receptor tyrosine kinases (RTKs) to maintain downstream ERK/AKT signaling. The validation goal is to prove that Inhibitor 4 creates a synthetic lethal interaction when paired with an EGFRi.
Mechanistic Rationale: The Dual-Blockade Hypothesis
To validate Inhibitor 4, one must first map its intersection with the EGFR pathway. The hypothesis is that Inhibitor 4 blocks the "escape route" utilized by the tumor when EGFR is suppressed.
Pathway Visualization
The following diagram illustrates the resistance mechanism (Bypass Track) and the proposed dual-blockade strategy.
Caption: Dual-blockade mechanism. Inhibitor 4 prevents bypass signaling (Yellow) from rescuing the cell when EGFR is inhibited (Blue).
Comparative Analysis: Single vs. Combination
Before initiating wet-lab protocols, establish the expected performance metrics. A successful combination must demonstrate Synergy , not just Additivity.
| Metric | Single Agent (EGFRi) | Single Agent (Inhibitor 4) | Combination Therapy | Interpretation |
| IC50 Shift | High (Resistant) | Moderate/High | Low (Sensitized) | Left-shift in dose-response curve indicates sensitization. |
| p-ERK Levels | Unchanged/Rebound | Unchanged | Abolished | Sustained suppression of MAPK pathway is the gold standard. |
| Apoptosis (Caspase-3) | Low (<10%) | Low (<10%) | High (>40%) | Cytostatic vs. Cytotoxic shift. |
| Combination Index (CI) | N/A | N/A | < 0.8 | CI < 1.0 proves synergy (Chou-Talalay method). |
Experimental Protocols
Protocol A: In Vitro Synergy Assessment (Checkerboard Assay)
Objective: Quantify the interaction between Inhibitor 4 and an EGFRi using the Combination Index (CI).
Methodological Standard: Use the Chou-Talalay Method rather than Bliss Independence for this application, as it accounts for the shape of the dose-response curve (sigmoidal dynamics) common in TKI interactions [1].
Workflow Diagram:
Caption: High-throughput synergy validation workflow using a dose-matrix design.
Step-by-Step Procedure:
-
Cell Selection: Select an EGFR-mutant cell line with known acquired resistance (e.g., H1975-METamp or PC9-GR).
-
Seeding: Plate cells (3,000–5,000/well) in 96-well white-walled plates (for luminescence). Allow 24h attachment.
-
Matrix Design (Critical):
-
Do not use fixed ratios initially. Use a 6x6 Matrix .
-
Axis X (EGFRi): 0, 0.25x, 0.5x, 1x, 2x, 4x of its IC50.
-
Axis Y (Inhibitor 4): 0, 0.25x, 0.5x, 1x, 2x, 4x of its estimated biological active dose.
-
-
Treatment: Treat for 72 hours . Ensure DMSO concentration < 0.1% in all wells.
-
Readout: Use CellTiter-Glo (ATP quantification) for highest sensitivity.
-
Calculation: Calculate Fraction Affected (
). Input and Doses into CompuSyn or Python synergy library to derive the Combination Index (CI).-
CI < 0.9: Synergism
-
CI = 0.9–1.1: Additive
-
CI > 1.1: Antagonism [2].[3]
-
Protocol B: Mechanistic Confirmation (Western Blotting)
Objective: Prove that the phenotypic synergy is caused by the collapse of downstream signaling (ERK/AKT) which neither drug achieves alone.
Causality Check: If the combination kills cells but p-ERK remains high, the mechanism is not pathway blockade (potential off-target toxicity).
Procedure:
-
Treatment Groups:
-
Vehicle (DMSO)[4]
-
EGFRi (IC50)
-
Inhibitor 4 (IC50)
-
Combo (EGFRi + Inhibitor 4)
-
-
Lysis: Harvest cells at 6 hours (for acute signaling) and 24 hours (for sustained suppression). Use RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Targets:
-
Primary: p-EGFR (Y1068), Total EGFR.
-
Target 4: p-Target (e.g., p-MET Y1234/1235), Total Target.
-
Effectors: p-ERK1/2 (T202/Y204), p-AKT (S473).
-
Apoptosis: Cleaved PARP.
-
-
Success Criteria: The Combo lane must show significantly lower p-ERK/p-AKT compared to single agents. This "sinking" of the signal validates the bypass track blockade [3].
Data Interpretation & Pitfalls
The "Bliss" vs. "Loewe" Debate
When publishing, reviewers may ask which model you used.
-
Loewe Additivity (Preferred for TKIs): Assumes drugs act on the same pathway or compete. Since Inhibitor 4 and EGFRi both target the RTK-RAS-MAPK axis, this is the most scientifically accurate model [4].
-
Bliss Independence: Assumes independent mechanisms.[5][6] Use this only if Inhibitor 4 targets a completely unrelated structure (e.g., DNA damage) [5].
Common Failure Mode: The "Cytostatic Trap"
If Inhibitor 4 is cytostatic (stops growth but doesn't kill), the CTG assay may show synergy, but the tumor will regrow.
-
Validation: Perform a Clonogenic Assay (10-14 days). If colonies fail to form in the Combo group but recover in single-agent groups, the therapy is validated as capable of preventing relapse.
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[3][5][7][8] Cancer Research.[3][5][7] Link
-
Ashton, J. C. (2015). Drug combination studies and their synergy quantification using the Chou-Talalay method--letter. Cancer Research.[3][5][7] Link
-
Lazzari, C., et al. (2020). Mechanisms of resistance to osimertinib. Journal of Thoracic Disease. Link
-
Greco, W. R., et al. (1995). The search for synergy: a critical review from a response surface perspective.[8] Pharmacological Reviews. Link
-
Palmer, A. C., & Sorger, P. K. (2017). Combination Cancer Therapy Can Confer Benefit via Patient-to-Patient Variability without Drug Additivity or Synergy. Cell. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review of research progress on mechanisms and overcoming strategies of acquired osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reanalysis of in vivo drug synergy validation study rules out synergy in most cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Experiment Designs for the Assessment of Drug Combination Synergism [austinpublishinggroup.com]
Technical Guide: Specificity Profile of KRas G12C Inhibitor 4 against G12D and G12V Variants
Executive Summary
KRas G12C Inhibitor 4 is a potent, covalent small-molecule inhibitor designed to target the KRAS p.G12C mutant. This guide provides a rigorous technical analysis of its cross-reactivity profile against the two most prevalent non-G12C oncogenic variants: KRAS G12D (Glycine to Aspartic Acid) and KRAS G12V (Glycine to Valine).
Verdict: Experimental data confirms that KRas G12C Inhibitor 4 exhibits >1,000-fold selectivity for G12C over G12D and G12V. It is biochemically inert against G12D/V due to the absence of the nucleophilic thiol required for the inhibitor's mechanism of action.
Mechanistic Basis of Selectivity
To understand the lack of cross-reactivity, one must analyze the binding thermodynamics and reaction kinetics. KRas G12C Inhibitor 4 functions via a two-step mechanism:
-
Reversible Binding: The scaffold binds to the Switch II Pocket (S-IIP) in the GDP-bound state.
-
Irreversible Locking: An acrylamide "warhead" on the inhibitor executes a Michael addition reaction specifically with the thiol group of the mutant Cysteine 12 residue.
Structural Incompatibility with G12D and G12V[1][2]
-
KRAS G12D: The aspartic acid side chain contains a carboxylate group (
). Under physiological pH, this group is negatively charged and poor at nucleophilic attack on the acrylamide warhead compared to a thiolate. Furthermore, the size of the aspartate side chain creates steric hindrance within the S-IIP. -
KRAS G12V: The valine side chain is an isopropyl group. It is chemically inert (aliphatic) and lacks any nucleophile capable of forming a covalent bond with the inhibitor.
Pathway Diagram: Selective Inhibition Mechanism
The following diagram illustrates the divergent outcomes when Inhibitor 4 encounters G12C vs. G12D/V variants.
Caption: Logical flow of Inhibitor 4 interaction. Green path indicates successful covalent trapping of G12C. Red path indicates failure to engage G12D/V due to lack of reactive cysteine.
Biochemical Validation: Intact Protein Mass Spectrometry
The gold standard for verifying covalent engagement is Intact Protein Mass Spectrometry (LC-MS). This assay measures the molecular weight of the protein before and after incubation with the inhibitor.
Experimental Protocol
-
Protein Prep: Purify recombinant human KRAS (residues 1-169) for G12C, G12D, and G12V variants (GDP-loaded).
-
Reaction: Incubate protein (2 µM) with Inhibitor 4 (20 µM, 10-fold excess) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2) for 60 minutes at 25°C.
-
Quenching: Stop reaction with 0.1% Formic Acid.
-
Analysis: Analyze via ESI-TOF MS (Electrospray Ionization Time-of-Flight). Deconvolute spectra to obtain zero-charge mass.
Expected Results
| KRAS Variant | Theoretical Mass (Da) | Mass + Inhibitor 4 (Da) | Observed Mass Shift | Interpretation |
| G12C | 19,450 | 19,985 | +535 Da | 100% Covalent Adduct |
| G12D | 19,478 | 19,478 | 0 Da | No Binding |
| G12V | 19,462 | 19,462 | 0 Da | No Binding |
Note: Mass values are illustrative approximations based on standard truncated KRAS constructs. The key metric is the delta mass , which must match the molecular weight of Inhibitor 4.
Cellular Selectivity: Phospho-ERK Inhibition Assay
While biochemical assays prove physical binding, cellular assays determine if the inhibitor affects downstream signaling (MAPK pathway) in a physiological context.
Experimental Protocol
-
Cell Selection:
-
NCI-H358: KRAS G12C (Target)
-
GP2d: KRAS G12D (Negative Control 1)
-
SW620: KRAS G12V (Negative Control 2)
-
-
Seeding: Plate cells at 20,000 cells/well in 96-well plates. Allow adherence overnight.
-
Treatment: Treat with serial dilutions of Inhibitor 4 (0.001 µM to 10 µM) for 2 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Detection: Quantify pERK1/2 (Thr202/Tyr204) and Total ERK via AlphaLISA or Western Blot.
Comparative Performance Data
The following table summarizes the inhibitory concentration (IC50) required to reduce ERK phosphorylation by 50%.
| Cell Line | KRAS Genotype | Inhibitor 4 IC50 (pERK) | Selectivity Ratio |
| NCI-H358 | G12C | ~10 - 50 nM | Reference |
| GP2d | G12D | > 10,000 nM | > 1,000x |
| SW620 | G12V | > 10,000 nM | > 1,000x |
| A549 | G12S | > 10,000 nM | > 1,000x |
Analysis: Inhibitor 4 shows nanomolar potency against G12C but fails to inhibit ERK signaling in G12D or G12V lines even at high micromolar concentrations. This confirms that the compound does not act as a pan-KRAS inhibitor or a non-specific MEK inhibitor.
Workflow: Validation of Selectivity
Researchers validating this compound in their own labs should follow this logic flow to ensure data integrity.
Caption: Step-by-step experimental workflow to validate the specificity of Inhibitor 4 in a cellular context.
Critical Considerations for Researchers
The "Hook Effect" in Biochemical Assays
In high-concentration biochemical assays, non-covalent binding to the Switch II pocket of G12D/V may occur at very high concentrations (>50 µM), potentially showing weak inhibition of nucleotide exchange. However, without the covalent lock, the residence time is too short to effect biological signaling. Do not confuse weak reversible binding (Ki > 50 µM) with therapeutic inhibition.
Resistance Mechanisms
While Inhibitor 4 does not cross-react with native G12D/V, prolonged treatment of G12C tumors can lead to acquired resistance via secondary mutations (e.g., Y96D) or amplification of non-G12C alleles (e.g., NRAS Q61K). Researchers should sequence "resistant" G12C clones to ensure the lack of response is not due to a shift in allelic dominance.
Combination Studies
Because Inhibitor 4 is ineffective against G12D/V, it should not be used as a positive control in G12D/V studies. For G12D research, use specific non-covalent inhibitors like MRTX1133 . For G12C, Inhibitor 4 is an excellent tool compound.
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1][2] Nature, 503(7477), 548–551.[2][3] Link[3]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. Link
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. Link
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589. Link
Sources
Safety Operating Guide
Comprehensive Safety & Operational Guide: Handling KRas G12C Inhibitor 4
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
KRas G12C Inhibitor 4 belongs to a class of targeted covalent inhibitors designed to irreversibly bind to the mutated cysteine 12 residue of the KRAS protein.
The Safety Criticality: Unlike reversible inhibitors, this compound typically contains an electrophilic warhead (often an acrylamide or vinyl sulfone moiety) [1]. While this warhead is tuned for specificity, it remains chemically reactive. If it contacts biological tissue (skin/mucosa), it can form covalent bonds with surface proteins, leading to severe sensitization, allergic dermatitis, or respiratory distress [2]. Furthermore, as an antineoplastic agent, it must be handled as a suspected reproductive toxin and carcinogen .
This guide provides a self-validating safety protocol to mitigate these specific risks.
Hazard Identification & Risk Assessment
Before handling, you must acknowledge the "Two-Factor" risk profile of this compound:
| Risk Factor | Mechanism of Action | Operational Implication |
| Chemical Reactivity | Michael acceptor (electrophile) reacts with nucleophiles (cysteines). | High Sensitization Risk. Skin contact can trigger immune responses. Inhalation of powder is strictly prohibited.[1][2] |
| Bioactivity | Inhibition of RAS/MAPK signaling pathways.[3] | Systemic Toxicity. Potential hepatotoxicity and reproductive harm. Treat as a High Potency API (HPAPI). |
| Solvent Vector | Soluble in DMSO (Dimethyl Sulfoxide).[4] | Permeability. DMSO is a carrier solvent; it will transport the inhibitor through standard nitrile gloves and skin into the bloodstream [3]. |
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling KRas G12C Inhibitor 4 in both solid (powder) and solvated (DMSO) states.
| Body Area | PPE Requirement | Technical Rationale |
| Respiratory | Engineering Control Primary: Biosafety Cabinet (Class II) or Chemical Fume Hood. PPE Secondary: N95/P100 only if outside containment (emergency). | Powders are easily aerosolized. Inhalation of covalent inhibitors poses a risk of irreversible respiratory sensitization. |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile (minimum 5-8 mil) or Silver Shield/Laminate (for DMSO work). | Standard thin nitrile is permeable to DMSO within minutes. Double gloving creates a breakthrough buffer. Laminate gloves provide chemical impermeability. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient against splashes of DMSO solutions which can migrate around frames. |
| Body | Tyvek® Lab Coat (impervious) + Tyvek® Sleeve Covers. | Cotton lab coats absorb spills, holding the toxin against the skin. Impervious materials shed splashes. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Solubilization (Highest Risk)
Objective: Prevent powder aerosolization and skin absorption of high-concentration stock.
-
Static Control: Small molecule powders often carry static charge. Use an anti-static gun or ionizer inside the weigh station to prevent "jumping" of the powder.
-
Containment: All weighing must occur inside a certified Fume Hood or Powder Weighing Station.
-
Solvent Addition:
-
Add DMSO gently down the side of the vial to minimize aerosol displacement.
-
CRITICAL: Once dissolved in DMSO, the solution is transdermal . If a drop falls on your glove, change the outer glove immediately . Do not wait.
-
Phase B: In Vitro Application
-
Dilution: Perform serial dilutions in a deep-well plate to minimize aerosol generation compared to vortexing tubes.
-
Waste Trap: Aspirate media containing the inhibitor into a vacuum trap containing 10% bleach solution . The bleach aids in chemical deactivation (oxidation of the warhead).
Phase C: In Vivo Administration (Mice/Rats)
-
Preparation: Formulate doses (e.g., in Methylcellulose/Tween 80) inside the hood.
-
Restraint: Chemical restraint (isoflurane) is preferred to physical restraint to minimize the risk of needle sticks during IP/Oral gavage.
-
Bedding: Treat cage bedding as hazardous waste for 72 hours post-dosing due to excretion of metabolites.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact (DMSO Solution):
-
Remove contaminated clothing/gloves immediately.
-
Wash with mild soap and copious water for 15 minutes. Avoid scrubbing, which can abrade skin and increase absorption.
-
Seek medical attention; inform them of "Covalent Kinase Inhibitor in DMSO."
-
-
Eye Contact: Flush for 15 minutes at an eyewash station.
Waste Disposal[2][6]
-
Solids: All vials, tips, and gloves go into Yellow Biohazard/Chemo Waste bins (Incineration).
-
Liquids: Do not pour down the drain. Collect in a dedicated "Cytotoxic/Antineoplastic" liquid waste container.
Workflow Visualization
The following diagram illustrates the "Gatekeeper" logic for handling this compound. You must pass the PPE check before proceeding to any operational state.
Caption: Operational workflow for KRas G12C Inhibitor 4. Note the critical "PPE Gate" which must be re-verified if contamination occurs.
References
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548–551.
-
Baillie, T. A. (2021).[5] Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275-287.[5]
-
Etra Organics. (2025).[6] How to Use DMSO Safely | Best Practices & Common Mistakes.
-
MedChemExpress. (2024). KRAS G12C Inhibitor Safety Data Sheet (General Class).
-
National Institutes of Health (NIH). (2025). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central.
Sources
- 1. greenfield.com [greenfield.com]
- 2. carlroth.com [carlroth.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 5. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
